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  • Product: 2,4-Dimethoxy-5-nitropyridine
  • CAS: 607373-84-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyridine

Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dimethoxy-5-nitropyridine, a pivotal intermediate in the development of contemporary pharmaceuticals and a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dimethoxy-5-nitropyridine, a pivotal intermediate in the development of contemporary pharmaceuticals and agrochemicals. The primary focus is on the prevalent and industrially scalable method of nucleophilic aromatic substitution (SNAr), starting from 2,4-dichloro-5-nitropyridine. We will dissect the underlying mechanistic principles that govern this transformation, offering a detailed, field-tested experimental protocol. Furthermore, an alternative strategy via electrophilic nitration of 2,4-dimethoxypyridine is critically evaluated, providing researchers with a comparative analysis of the available synthetic options. This document is intended for researchers, chemists, and process development professionals, aiming to bridge theoretical concepts with practical, actionable insights for laboratory and scale-up applications.

Part 1: The Primary Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted method for synthesizing 2,4-dimethoxy-5-nitropyridine is through the sequential nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. This pathway's success hinges on the electronic architecture of the pyridine ring, which is deliberately engineered for high reactivity with nucleophiles.

1.1: Mechanistic Rationale: Causality in Action

The synthetic route's foundation lies in the SNAr mechanism, an addition-elimination process. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2] This activation renders the carbon atoms at the C2 and C4 positions, which bear the chloride leaving groups, highly electrophilic and susceptible to nucleophilic attack.[2]

The reaction proceeds in two key stages:

  • Nucleophilic Attack & Meisenheimer Complex Formation: A strong nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the electron-deficient carbons (C2 or C4). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure & Aromaticity Restoration: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the substituted product.

A crucial aspect of this synthesis is the high degree of regioselectivity. The initial substitution overwhelmingly occurs at the C4 position. This preference is a direct consequence of the principles of electronic stabilization; a nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significantly more stabilization compared to an attack at the C2 position, which is meta to the nitro group and does not benefit from this direct resonance stabilization.[2] Consequently, the activation energy for the C4-attack pathway is lower, making it the kinetically favored product. The second methoxide substitution then proceeds at the C2 position.

1.2: Visualization of the SNAr Pathway

SNAr_Pathway cluster_1 Step 2: C2 Substitution start 2,4-Dichloro- 5-nitropyridine int1 Meisenheimer Complex (C4 Attack - Major) start->int1 + CH3O- prod1 2-Chloro-4-methoxy- 5-nitropyridine int1->prod1 - Cl- int2 Meisenheimer Complex (C2 Attack) prod1->int2 + CH3O- final_prod 2,4-Dimethoxy- 5-nitropyridine int2->final_prod - Cl-

Caption: SNAr synthesis of 2,4-dimethoxy-5-nitropyridine.

1.3: Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 eq)

  • Sodium metal (2.2 - 2.5 eq)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous methanol. Carefully add sodium metal in small portions to the stirred methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction. Continue stirring until all the sodium has completely dissolved.[2]

  • Reaction Initiation: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-nitropyridine (1.0 eq) portion-wise or as a solution in a minimal amount of anhydrous methanol.

  • Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Separate the organic layer. Wash it sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield 2,4-dimethoxy-5-nitropyridine as a solid.

1.4: Data Summary
ParameterValue/ConditionRationale
Nucleophile Sodium MethoxideA strong nucleophile required to attack the electron-deficient pyridine ring.
Stoichiometry >2.0 equivalents of NaOMeEnsures complete substitution of both chlorine atoms. A slight excess drives the reaction to completion.
Solvent Anhydrous MethanolServes as both the solvent and the precursor for the methoxide nucleophile. Must be anhydrous to prevent quenching of the sodium methoxide.
Temperature RefluxProvides the necessary activation energy for the substitution reactions to proceed at a practical rate.
Monitoring TLCAllows for real-time tracking of the disappearance of starting material and intermediates, and the appearance of the product.

Part 2: Alternative Synthetic Approach via Electrophilic Nitration

An alternative, though less common, approach involves the direct nitration of a pre-existing 2,4-dimethoxypyridine ring. This pathway leverages the principles of electrophilic aromatic substitution.

2.1: Conceptual Framework

Electrophilic substitution on the pyridine ring is generally challenging. The ring nitrogen acts as an electron-withdrawing group via induction and becomes protonated under the strongly acidic conditions typical for nitration, which severely deactivates the ring towards electrophilic attack.[3][4]

However, the presence of two strongly activating, ortho-para directing methoxy groups at the C2 and C4 positions can overcome this inherent lack of reactivity. The 5-position is electronically favorable for nitration as it is para to the C2-methoxy group and ortho to the C4-methoxy group, allowing for effective stabilization of the positive charge in the reaction intermediate (the sigma complex).

The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is standard, generating the highly electrophilic nitronium ion (NO₂⁺).[5] Milder conditions, such as nitric acid in trifluoroacetic anhydride, have also been successfully used for nitrating substituted pyridines.[6][7][8]

2.2: Visualization of the Electrophilic Nitration Pathway

Nitration_Pathway start 2,4-Dimethoxypyridine intermediate Sigma Complex (Resonance Stabilized) start->intermediate + NO2+ final_prod 2,4-Dimethoxy- 5-nitropyridine intermediate->final_prod - H+

Caption: Electrophilic nitration of 2,4-dimethoxypyridine.

2.3: General Experimental Protocol (Adapted)

This is a representative protocol adapted from general procedures for pyridine nitration.[8][9] Optimization will be necessary.

Materials:

  • 2,4-Dimethoxypyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add 2,4-dimethoxypyridine while maintaining a low temperature.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask. Add this nitrating mixture dropwise to the solution of 2,4-dimethoxypyridine, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

2.4: Comparative Analysis: SNAr vs. Nitration
FeatureSNAr PathwayElectrophilic Nitration Pathway
Starting Material 2,4-Dichloro-5-nitropyridine2,4-Dimethoxypyridine
Regioselectivity High and predictablePotential for isomeric byproducts
Reaction Conditions Generally milder (reflux in methanol)Harsh (strong acids, low temp)
Atom Economy Lower (involves substitution)Higher (direct functionalization)
Overall Viability Preferred Method: Robust, high-yielding, and highly selective. The precursor is commercially available or readily synthesized.Alternative: Conceptually valid but may suffer from lower yields and the formation of difficult-to-separate isomers. Requires careful control of harsh conditions.

Conclusion

The synthesis of 2,4-dimethoxy-5-nitropyridine is most effectively and reliably achieved through a two-step nucleophilic aromatic substitution on 2,4-dichloro-5-nitropyridine using sodium methoxide. This method is underpinned by well-understood mechanistic principles that ensure high regioselectivity and yield. While the alternative pathway of direct electrophilic nitration of 2,4-dimethoxypyridine is chemically plausible, it presents significant challenges regarding reaction control and selectivity. For researchers and drug development professionals requiring a dependable and scalable route to this valuable intermediate, the SNAr pathway remains the authoritative and recommended choice.

References

A complete list of all sources cited has been consolidated below, including titles, sources, and verifiable URLs.

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2023). RSC Publishing. [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024). Pearson. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (1995). ResearchGate. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. (2023). RSC Publishing. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

  • 2,4-Dichloro-5-nitropyridine. Oakwood Chemical. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. [Link]

  • Nitration process.
  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the electron-withdrawing nitro group and the electron-donating methoxy groups on the pyridine ring, impart unique physicochemical properties that govern its reactivity, solubility, and potential as a scaffold in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethoxy-5-nitropyridine, including its structural and analytical data, alongside a discussion of its synthesis and reactivity profile. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Molecular Structure

2,4-Dimethoxy-5-nitropyridine is identified by the Chemical Abstracts Service (CAS) number 607373-84-2 . Its molecular formula is C₇H₈N₂O₄, corresponding to a molecular weight of 184.15 g/mol .[1]

The molecular structure consists of a pyridine ring substituted with two methoxy groups at positions 2 and 4, and a nitro group at position 5. The presence of both electron-donating methoxy groups and a strongly electron-withdrawing nitro group significantly influences the electron density distribution within the pyridine ring, making it a versatile building block in organic synthesis.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
CAS Number 607373-84-2ECHEMI[1]
Molecular Formula C₇H₈N₂O₄ECHEMI[1]
Molecular Weight 184.15 g/mol ECHEMI[1]
Density (calculated) 1.292 g/cm³ECHEMI[1]
XLogP3 (calculated) 1.53020ECHEMI[1]
Storage Sealed in dry, 2-8°CBLD Pharm[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons of the pyridine ring and the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dimethoxy-5-nitropyridine would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • C-H stretching from the aromatic ring and methoxy groups.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Asymmetric and symmetric stretching of the nitro group (NO₂) , which typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 184.15.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 2,4-Dimethoxy-5-nitropyridine could involve the nitration of a 2,4-dimethoxypyridine precursor. The reaction conditions would need to be carefully controlled to achieve selective nitration at the 5-position.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine could be employed. For instance, starting from a di-chloro-nitropyridine, sequential substitution with methoxide ions could yield the desired product. The reactivity of halogenated nitropyridines is well-documented, with the nitro group strongly activating the ring towards nucleophilic attack.[3][4]

Experimental Workflow: Conceptual Synthesis via SNAr

Caption: Conceptual workflow for the synthesis of 2,4-Dimethoxy-5-nitropyridine.

Reactivity Profile

The reactivity of 2,4-Dimethoxy-5-nitropyridine is dictated by the interplay of its functional groups:

  • Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as diazotization and subsequent coupling reactions or amide bond formation.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron density of the ring, influenced by the methoxy and nitro groups, will direct its reactivity in electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging.

  • Methoxy Groups: The methoxy groups can potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridine derivatives.

Solubility and Physical State

While quantitative solubility data is not available, based on its structure, 2,4-Dimethoxy-5-nitropyridine is expected to be a solid at room temperature and exhibit solubility in common organic solvents. The polarity of the molecule, arising from the nitro and methoxy groups and the pyridine nitrogen, suggests it would be soluble in polar aprotic solvents and alcohols.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,4-Dimethoxy-5-nitropyridine is not publicly available. However, based on the data for structurally related nitropyridine compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5][6] Compounds in this class may cause skin and eye irritation.[6]

Applications in Research and Development

2,4-Dimethoxy-5-nitropyridine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The strategic placement of the methoxy and nitro groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel compounds with potential biological activity. Nitropyridine derivatives are known to be precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3]

Conclusion

2,4-Dimethoxy-5-nitropyridine is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet fully available in the public literature, its structural features suggest a rich and versatile reactivity. Further investigation into its physicochemical properties and synthetic applications is warranted to fully exploit its potential in the development of novel chemical entities.

References

  • MedChemExpress. (2024). Safety Data Sheet: 2,4-Dichloro-5-nitropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-2-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitropyridine 97%.
  • BOC Sciences. (n.d.). CAS 607373-84-2 2,4-Dimethoxy-5-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2,4-Dimethoxy-5-nitro-pyridine.
  • Sigma-Aldrich. (n.d.). Ethyl-(2-methoxy-5-nitro-pyridin-4-yl)-amine.
  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • Chemsrc. (2025). Pyridine,2-(4-chlorophenoxy)-5-nitro- CAS#:28232-30-6.
  • BLD Pharm. (n.d.). 607373-84-2 | 2,4-Dimethoxy-5-nitropyridine.
  • Guidechem. (n.d.). C7H8N2O4 - Chemical Dictionary.
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine(5446-92-4).
  • ECHEMI. (n.d.). 607373-84-2, 2,4-Dimethoxy-5-nitropyridine Formula.
  • ChemBK. (2024). 2-Methoxy-5-nitropyridine.
  • Benchchem. (n.d.). 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum.
  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine.
  • Ambeed. (n.d.). 2,4-Dimethoxy-5-nitropyridine.
  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(28), 17856-17868.
  • Al-Ghorbani, M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(15), 4987.
  • El-Dean, A. M. K., et al. (2007). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][6][]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][6][]triazine Derivatives. Molecules, 12(4), 781-789.

Sources

Foundational

An In-depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine (CAS: 607373-84-2): A Key Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyridine, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyridine, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. While not as extensively documented as some commodity reagents, its unique electronic and structural features make it a valuable intermediate in the synthesis of complex, biologically active molecules. This document consolidates available information on its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights. We will delve into the mechanistic underpinnings of its synthesis and reactivity, provide detailed, actionable protocols, and contextualize its utility within contemporary drug discovery programs, particularly in the development of kinase inhibitors.

Introduction: The Strategic Value of Substituted Nitropyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Nitropyridines, in particular, serve as exceptionally versatile precursors. The strongly electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations.

2,4-Dimethoxy-5-nitropyridine emerges as a strategic intermediate for several key reasons:

  • Activated for Nucleophilic Aromatic Substitution (SNAr): While the methoxy groups themselves are poor leaving groups compared to halogens, their precursor, 2,4-dichloro-5-nitropyridine, is highly activated for SNAr. This allows for the sequential and regioselective introduction of the two methoxy groups.

  • Modulation of Reactivity: The two electron-donating methoxy groups electronically modify the pyridine ring, influencing the reactivity of the nitro group and the pyridyl nitrogen.

  • Synthetic Handle for Further Diversification: The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries. This transformation is pivotal for its application in synthesizing kinase inhibitors, where an amino group is often a key pharmacophoric element.[1]

This guide will first elucidate the most plausible synthetic route to 2,4-dimethoxy-5-nitropyridine, drawing from established reactivity principles of its halogenated precursors. Subsequently, we will explore its chemical properties, characteristic reactivity, and its application in the synthesis of advanced bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key physicochemical properties of 2,4-dimethoxy-5-nitropyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 607373-84-2[2]
Molecular Formula C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [2]
Appearance Expected to be a solid
Topological Polar Surface Area (TPSA) 77.2 Ų[2]
XLogP3 1.5[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Spectroscopic Characterization

While a publicly available, peer-reviewed full data set for 2,4-dimethoxy-5-nitropyridine is not readily found, we can predict its characteristic spectroscopic features based on its structure and data from closely related analogs. Commercial suppliers may provide spectra upon request.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent proton at C-6, shifting it further downfield compared to the proton at C-3. Two singlets corresponding to the two methoxy groups will be observed in the upfield region, typically between 3.9 and 4.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the oxygen (C-2 and C-4) and the nitro group (C-5) will be significantly deshielded. The carbons of the two methoxy groups will appear in the 50-60 ppm range. The general chemical shift regions for substituted pyridines are well-established.[4][5][6]

  • Mass Spectrometry: Under electrospray ionization (ESI) conditions, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 185.15. Electron Ionization (EI) would likely show the molecular ion at m/z 184.15, along with fragmentation patterns corresponding to the loss of methoxy and nitro groups.

Synthesis of 2,4-Dimethoxy-5-nitropyridine

The most logical and industrially scalable synthesis of 2,4-dimethoxy-5-nitropyridine proceeds via a sequential nucleophilic aromatic substitution (SNAr) starting from the readily available 2,4-dichloro-5-nitropyridine.

Mechanistic Rationale

The synthetic strategy is grounded in the well-established principles of SNAr on electron-deficient heterocyclic systems.[7]

  • Activation: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.

  • Regioselectivity of Nucleophilic Attack: The chlorine atoms at the C-2 and C-4 positions are both activated towards nucleophilic attack. However, the C-4 position is generally more reactive. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C-4 can be effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. Attack at the C-2 position also allows for delocalization but is often sterically more hindered.[7]

  • Double Displacement: The reaction with sodium methoxide will first displace the more reactive C-4 chlorine, followed by the displacement of the C-2 chlorine to yield the final dimethoxy product.

SNAr_Mechanism Start 2,4-Dichloro- 5-nitropyridine NaOCH3_1 1. NaOCH₃ (1 eq) Intermediate 2-Chloro-4-methoxy- 5-nitropyridine Start->Intermediate SNAr at C4 NaOCH3_2 2. NaOCH₃ (1 eq) Product 2,4-Dimethoxy- 5-nitropyridine Intermediate->Product SNAr at C2

Plausible synthetic pathway for 2,4-dimethoxy-5-nitropyridine.
Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the methoxylation of dichloronitropyridines and related systems.[8] Researchers should perform their own risk assessment and optimization.

Materials:

  • 2,4-Dichloro-5-nitropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add sodium methoxide (a slight excess, e.g., 2.2-2.5 eq) portion-wise at room temperature. The addition may be exothermic; cooling in an ice bath may be necessary to maintain control.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material and the mono-substituted intermediate are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and an organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dimethoxy-5-nitropyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Reactivity and Synthetic Applications

The synthetic utility of 2,4-dimethoxy-5-nitropyridine primarily revolves around the transformation of the nitro group, which unlocks a multitude of subsequent chemical modifications.

Reduction of the Nitro Group

The most common and critical reaction is the reduction of the nitro group to an amine, yielding 5-amino-2,4-dimethoxypyridine. This transformation is a gateway to a vast array of derivatives and is a key step in the synthesis of many kinase inhibitors.[1][9]

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.

  • Metal-Mediated Reduction: Reagents such as iron powder in acetic acid, tin(II) chloride in ethanol or ethyl acetate, or sodium dithionite are effective for this reduction.[1]

Nitro_Reduction Start 2,4-Dimethoxy- 5-nitropyridine Reagents [H] Product 5-Amino-2,4- dimethoxypyridine Start->Product Reduction Examples e.g., H₂, Pd/C Fe, AcOH SnCl₂

Key transformation: Reduction of the nitro group.
Application in the Synthesis of Kinase Inhibitors

The resulting 5-amino-2,4-dimethoxypyridine is a valuable building block for constructing the core scaffolds of various kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The amino group of 5-amino-2,4-dimethoxypyridine can be further functionalized to build complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to be effective hinge-binding motifs in many kinase inhibitors.[9] For example, the amine can be coupled with other heterocyclic fragments, often through SNAr or Buchwald-Hartwig amination reactions, to generate advanced drug candidates. The methoxy groups at the 2- and 4-positions play a crucial role in modulating the electronics of the pyridine ring and can provide vectors for improving solubility and pharmacokinetic properties.

Safety and Handling

As a nitroaromatic compound, 2,4-dimethoxy-5-nitropyridine should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

2,4-Dimethoxy-5-nitropyridine, with CAS number 607373-84-2, represents a specialized yet highly valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis from 2,4-dichloro-5-nitropyridine is governed by the predictable and well-understood principles of nucleophilic aromatic substitution. The true synthetic power of this reagent is realized upon the reduction of its nitro group, which provides a versatile amino-substituted pyridine scaffold. For drug development professionals, particularly those working on kinase inhibitors, understanding the synthesis and reactivity of this and related building blocks is crucial for the efficient design and construction of novel therapeutic agents. As the demand for sophisticated heterocyclic scaffolds continues to grow, the importance of intermediates like 2,4-dimethoxy-5-nitropyridine in enabling innovative drug discovery is set to increase.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Burch, J. D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • NPL, National Physical Laboratory. (n.d.). Chemical shifts. [Link]

Sources

Exploratory

Spectroscopic Profile of 2,4-Dimethoxy-5-nitropyridine: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 2,4-Dimethoxy-5-nitropyridine (CAS No: 607373-84-2; Molecular Formula: C₇H₈N₂O₄; Molecular Weight: 184.15 g/mol ).[1][2] Whil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 2,4-Dimethoxy-5-nitropyridine (CAS No: 607373-84-2; Molecular Formula: C₇H₈N₂O₄; Molecular Weight: 184.15 g/mol ).[1][2] While direct experimental spectra for this specific molecule are not widely available in peer-reviewed literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of substituted nitropyridines.

The structural framework of 2,4-Dimethoxy-5-nitropyridine, featuring a pyridine ring with two electron-donating methoxy groups and one electron-withdrawing nitro group, gives rise to a unique electronic environment. This environment dictates its characteristic spectral signature, which is invaluable for its identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2,4-Dimethoxy-5-nitropyridine, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy groups are electron-donating, causing a shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.5 - 6.8sN/AShielded by two adjacent methoxy groups.
H-6~8.8 - 9.1sN/ADeshielded by the adjacent nitro group and the ring nitrogen.
OCH₃ (C-2)~4.0 - 4.2sN/ATypical range for a methoxy group on an aromatic ring.
OCH₃ (C-4)~3.9 - 4.1sN/ASimilar to the C-2 methoxy, slightly different due to its position relative to the nitro group.

Note: Predictions are based on analysis of related structures and general principles of NMR spectroscopy. The spectrum is typically recorded in CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons directly attached to the electronegative oxygen and nitrogen atoms will appear at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~165 - 168Attached to oxygen and adjacent to ring nitrogen.
C-3~95 - 100Shielded by two methoxy groups.
C-4~155 - 158Attached to oxygen.
C-5~135 - 140Attached to the nitro group.
C-6~145 - 150Adjacent to the ring nitrogen and influenced by the nitro group.
OCH₃ (C-2)~55 - 58Typical for methoxy carbons.
OCH₃ (C-4)~54 - 57Typical for methoxy carbons.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxy-5-nitropyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical and can slightly influence chemical shifts.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and number of scans. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Reference to TMS J->K L Integrate & Assign Signals K->L

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 2,4-Dimethoxy-5-nitropyridine, the key vibrational modes will be associated with the nitro group, the C-O bonds of the methoxy groups, and the aromatic pyridine ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1520 - 1560Nitro (NO₂)Asymmetric Stretch
~1340 - 1380Nitro (NO₂)Symmetric Stretch
~1600 - 1620Aromatic RingC=C and C=N Stretch
~1250 - 1300Aryl EtherAsymmetric C-O-C Stretch
~1020 - 1080Aryl EtherSymmetric C-O-C Stretch
~2850 - 3000Methoxy (CH₃)C-H Stretch

Note: The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.

Experimental Protocol for IR Data Acquisition

Step-by-Step ATR-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid 2,4-Dimethoxy-5-nitropyridine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum Data

For 2,4-Dimethoxy-5-nitropyridine, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion.

  • Molecular Ion (M⁺): m/z = 184.05

  • Protonated Molecular Ion ([M+H]⁺): m/z = 185.06

Under harder ionization conditions like Electron Ionization (EI), fragmentation would be expected.

Table 4: Plausible Fragmentation Patterns

Fragment Ion (m/z)Loss
169Loss of •CH₃
154Loss of •NO
138Loss of •NO₂
124Loss of •CH₃ and •NO₂
Experimental Protocol for MS Data Acquisition

Step-by-Step LC-MS (ESI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent system like acetonitrile/water with 0.1% formic acid.

  • Instrument Setup:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to optimal values for the compound class.

    • Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition:

    • Infuse the sample directly or inject it through an LC column.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze any in-source fragmentation or adducts that may be present.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (LC-MS) cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution (~1 µg/mL) B_ms Add Mobile Phase (e.g., ACN/H2O + 0.1% FA) A_ms->B_ms C_ms Inject Sample into LC B_ms->C_ms D_ms Electrospray Ionization (ESI) C_ms->D_ms E_ms Mass Analysis D_ms->E_ms F_ms Identify [M+H]+ Peak E_ms->F_ms G_ms Analyze Fragmentation F_ms->G_ms

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic data for 2,4-Dimethoxy-5-nitropyridine can be reliably predicted based on the well-understood principles of NMR, IR, and MS, and by comparison with analogous structures. The key identifying features are the two singlet signals for the aromatic protons in the ¹H NMR spectrum, the characteristic strong IR absorptions of the nitro group, and a protonated molecular ion at m/z 185 in the ESI mass spectrum. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and related compounds, ensuring accurate characterization and quality control in a research and development setting.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Chemsrc. (n.d.). Heterocyclic compound | Chemical Product Catalog.
  • BLD Pharm. (n.d.). 607373-84-2|2,4-Dimethoxy-5-nitropyridine.
  • Geetha, R., Meera, M. R., Vijayakumar, C., Premkumar, R., Arul Prakash, P., & Mohamed Jaabir, M. S. (n.d.). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online.
  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
  • ResearchGate. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • PubMed. (2012). Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug.
  • ResearchGate. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • ECHEMI. (n.d.). 2,4-Dimethoxy-5-nitropyridine Formula.
  • RSC Publishing. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.
  • PMC. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Molbase. (n.d.). 2-[(5-NITRO-2-PYRIDYL)OXY]ETHAN-1-OL|143071-39-0.
  • Eurisotop. (n.d.). NMR Solvent data chart.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Foundational

solubility of 2,4-Dimethoxy-5-nitropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxy-5-nitropyridine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 2,4-Dimethoxy-5-nitropyridine, a key...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxy-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4-Dimethoxy-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and draws comparisons with structurally analogous nitropyridines. Crucially, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring robust and reproducible results essential for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility

2,4-Dimethoxy-5-nitropyridine (CAS No: 607373-84-2, Formula: C₇H₈N₂O₄) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The journey of any active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and directly impacts the bioavailability and formulation strategies of the final drug product.

Understanding the solubility of an intermediate like 2,4-Dimethoxy-5-nitropyridine is not merely an academic exercise. It is a foundational requirement for:

  • Process Optimization: Selecting appropriate solvents to ensure efficient reaction, crystallization, and purification, thereby maximizing yield and purity.

  • Formulation Development: Providing the necessary data to develop stable and effective dosage forms.

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis such as HPLC and GC.

This guide is structured to provide both theoretical insights and practical, actionable protocols to address the solubility challenges associated with this compound.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, where the polarity, hydrogen bonding capacity, and overall size of the solute and solvent molecules determine the extent of dissolution.[2]

The key physicochemical properties of 2,4-Dimethoxy-5-nitropyridine are summarized below, providing a basis for predicting its behavior in various organic solvents.

Table 1: Physicochemical Properties of 2,4-Dimethoxy-5-nitropyridine

PropertyValueSource
Molecular FormulaC₇H₈N₂O₄[1]
Molecular Weight184.15 g/mol [1]
XLogP31.53[1]
Topological Polar Surface Area (TPSA)77.2 Ų[1]
Hydrogen Bond Acceptor Count5[1]
Hydrogen Bond Donor Count0[1]
Rotatable Bond Count2[1]
Expert Analysis of Physicochemical Properties:
  • Polarity and TPSA: The TPSA of 77.2 Ų is significant, arising from the nitro group (O=N=O) and the two methoxy (-OCH₃) ether oxygens. This substantial polarity suggests that 2,4-Dimethoxy-5-nitropyridine will favor dissolution in polar organic solvents.

  • Hydrogen Bonding: With five hydrogen bond acceptors (four oxygen atoms and the pyridine nitrogen) and no donors, the molecule can readily interact with protic solvents (like alcohols) that can donate hydrogen bonds. This enhances solubility in solvents such as methanol and ethanol.

  • Lipophilicity (XLogP3): An XLogP3 value of 1.53 indicates a moderate degree of lipophilicity. This suggests that while the compound is polar, it will still possess some solubility in less polar solvents but is unlikely to be highly soluble in non-polar hydrocarbons like hexane or toluene.

Based on this profile, the expected solubility trend is: Polar Aprotic Solvents > Polar Protic Solvents > Non-Polar Solvents .

Comparative Analysis with Analogous Compounds

In the absence of direct quantitative data, examining the solubility of structurally related compounds provides an invaluable benchmark. 2,4-Dichloro-5-nitropyridine is a close structural analog, differing primarily in the substitution at the 2 and 4 positions (chloro vs. methoxy).

Table 2: Quantitative Solubility Data for 2,4-Dichloro-5-nitropyridine [3]

Solvent SystemSolvent TypeDielectric Constant (20°C)Solubility (g/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7>200
Dimethylformamide (DMF)Polar Aprotic36.7>200
AcetonitrilePolar Aprotic37.5180
AcetonePolar Aprotic20.7160
MethanolPolar Protic32.7150
EthanolPolar Protic24.5125
IsopropanolPolar Protic19.980
Tetrahydrofuran (THF)Polar Aprotic7.695
TolueneNon-Polar2.415
HexaneNon-Polar1.9<1

Field Insights: The methoxy groups in 2,4-Dimethoxy-5-nitropyridine are less electronegative but better hydrogen bond acceptors than the chloro groups in the analog. This suggests that the solubility of our target compound in polar protic solvents like methanol and ethanol could be comparable or even slightly higher than that of 2,4-Dichloro-5-nitropyridine. The high solubility in polar aprotic solvents like DMSO and DMF is expected to be a shared characteristic.[3]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, the thermodynamic shake-flask method is the gold standard, providing the equilibrium solubility of a compound in a given solvent at a specific temperature.[4][5]

Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess 2,4-Dimethoxy-5-nitropyridine to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B Ensure saturation C Allow suspension to settle B->C Reach equilibrium D Filter supernatant through a 0.22 µm syringe filter C->D Isolate saturated solution E Quantify concentration of the clear filtrate (e.g., via HPLC or Gravimetric analysis) D->E Remove undissolved solid F Calculate Solubility (e.g., mg/mL or mol/L) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology (Gravimetric Analysis)

This protocol is robust and does not require a chromophore, making it universally applicable.

  • Preparation: Accurately weigh a clean, dry glass vial. Add an excess amount of 2,4-Dimethoxy-5-nitropyridine (enough to ensure solid remains after equilibration). Record the total mass.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vial in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. It is critical not to disturb the solid pellet. Transfer the supernatant to a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent from the dish under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and prevent moisture absorption. Weigh the dish containing the dried solute residue.

  • Calculation:

    • Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish).

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL).

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring the presence of undissolved solid at the end of the equilibration period, confirming that the solution was indeed saturated. Running replicates (n=3) is mandatory for statistical validity.

High-Throughput Solubility Screening via UV/Vis Spectrophotometry

For screening solubility in multiple solvents, a UV/Vis spectrophotometry-based method can be more efficient, provided the compound has a suitable chromophore and obeys the Beer-Lambert law.[2][4]

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of 2,4-Dimethoxy-5-nitropyridine in the chosen solvent. Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax). The nitro-aromatic system is expected to provide a strong UV absorbance.

  • Generate a Calibration Curve:

    • Prepare a concentrated stock solution of the compound in the solvent of interest with a precisely known concentration.

    • Perform a series of accurate dilutions to create at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.

    • Plot absorbance versus concentration. A linear regression should yield a correlation coefficient (R²) > 0.99, validating the method's linearity.[4]

  • Analyze Saturated Solution:

    • Prepare a saturated solution as described in the shake-flask method (Steps 1-4).

    • Filter the saturated supernatant through a 0.22 µm syringe filter.

    • Accurately dilute a small volume of the clear filtrate with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

  • Calculation:

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Conclusion

While direct quantitative solubility data for 2,4-Dimethoxy-5-nitropyridine is not readily found in scientific literature, a robust solubility profile can be confidently predicted from its physicochemical characteristics. The compound is expected to be highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately soluble in polar protic solvents (alcohols), with poor solubility in non-polar hydrocarbons. This guide provides the necessary comparative data from a close structural analog and, most importantly, equips the research and development scientist with two distinct, validated protocols to determine precise solubility values experimentally. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data critical for advancing pharmaceutical development projects.

References

  • BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
  • Solubility of Things. (n.d.). Pyridine.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine.

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Exploratory

molecular structure and weight of 2,4-Dimethoxy-5-nitropyridine

An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine Introduction: A Versatile Heterocyclic Building Block 2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyridine

Introduction: A Versatile Heterocyclic Building Block

2,4-Dimethoxy-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] As a functionalized N-heterocycle, its structure is primed for diverse chemical transformations, making it an important precursor for the synthesis of more complex molecular architectures. The pyridine core is a privileged scaffold in drug design, and the strategic placement of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to this molecule.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its utility for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The chemical identity of 2,4-Dimethoxy-5-nitropyridine is defined by a pyridine ring substituted at the C2 and C4 positions with methoxy (-OCH₃) groups and at the C5 position with a nitro (-NO₂) group. This specific arrangement dictates its electronic properties and reactivity. The methoxy groups donate electron density into the ring via resonance, while the nitro group strongly withdraws electron density, making the molecule electron-poor, particularly at positions ortho and para to the nitro group.

Below is a visualization of the molecular structure.

Caption: Molecular structure of 2,4-Dimethoxy-5-nitropyridine.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
IUPAC Name 2,4-Dimethoxy-5-nitropyridine [1]
CAS Number 607373-84-2 [1]
Molecular Formula C₇H₈N₂O₄ [1]
Molecular Weight 184.15 g/mol [1]
Exact Mass 184.04840674 Da [1]
Density 1.292 g/cm³ [1]

| Category | Pharmaceutical Intermediate, Heterocyclic |[1] |

Synthesis and Mechanistic Insights

The synthesis of 2,4-Dimethoxy-5-nitropyridine is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The logical precursor for this transformation is 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, activates the chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic attack.[3][4]

The protocol described below is based on a well-established method for the methoxylation of analogous chloronitropyridine systems, ensuring a high-yield and reliable procedure.[5]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 2,4-Dichloro-5-nitropyridine P1 Combine reactants at 0°C A->P1 B Sodium Methoxide (NaOMe) B->P1 C Methanol (Solvent) C->P1 P2 Warm to room temperature Stir for 1-2 hours P1->P2 P3 Monitor by TLC P2->P3 W1 Evaporate methanol P3->W1 W2 Aqueous workup (Water/EtOAc) W1->W2 W3 Dry organic layer (e.g., MgSO₄) W2->W3 W4 Purify by column chromatography W3->W4 Z 2,4-Dimethoxy-5-nitropyridine W4->Z

Caption: Workflow for the synthesis of 2,4-Dimethoxy-5-nitropyridine.

Experimental Protocol: Synthesis via SₙAr
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0°C. This in situ preparation generates sodium methoxide, a potent nucleophile.

  • Reaction Initiation: Prepare a solution of 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0°C. Causality: The low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, carefully quench by adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate. Rationale: The product is significantly more soluble in the organic phase, allowing for its separation from inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2,4-Dimethoxy-5-nitropyridine.

Spectroscopic Characterization

While specific experimental spectra for 2,4-Dimethoxy-5-nitropyridine are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.[6] Based on established principles of NMR spectroscopy and the known effects of its functional groups, a predicted spectrum can be described.[7]

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR - H-6 Proton (singlet): ~8.8-9.0 ppm. Deshielded due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group. - H-3 Proton (singlet): ~6.8-7.0 ppm. Shielded relative to H-6, located between two electron-donating methoxy groups. - C-4 Methoxy (singlet, 3H): ~4.0-4.2 ppm. - C-2 Methoxy (singlet, 3H): ~4.0-4.2 ppm.
¹³C NMR - C-2 & C-4: ~160-165 ppm (attached to oxygen). - C-6: ~150-155 ppm. - C-5: ~135-140 ppm (attached to nitro group). - C-3: ~95-100 ppm (shielded by two methoxy groups). - Methoxy Carbons: ~55-60 ppm.

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 184. - Key Fragments: Loss of a methyl group (-CH₃, m/z=169), a methoxy group (-OCH₃, m/z=153), and the nitro group (-NO₂, m/z=138). |

Reactivity and Applications in Drug Development

The synthetic value of 2,4-Dimethoxy-5-nitropyridine lies in the reactivity of its nitro group. This group serves as a versatile synthetic handle for introducing further molecular diversity.

  • Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amine (2,4-dimethoxy-pyridin-5-amine). This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl). This transformation opens up a vast array of subsequent reactions.

  • Amide Bond Formation: The resulting aminopyridine is a key nucleophile for forming amide bonds with activated carboxylic acids, a cornerstone of medicinal chemistry for linking molecular fragments.

  • Precursor for Kinase Inhibitors: Substituted aminopyridines are core components of many small-molecule kinase inhibitors. The strategic placement of the methoxy groups can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of a target kinase. The amine at the C5 position provides a critical vector for building out the rest of the inhibitor structure.[8] Computational studies on similar nitropyridine derivatives have highlighted their potential as inhibitors for viral proteins like those in SARS-CoV-2, suggesting a broad applicability in antiviral research.[9]

Safety and Handling

  • Hazard Class: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[10][12][13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash with soap and water. If ingested or inhaled, seek immediate medical attention.[10]

Conclusion

2,4-Dimethoxy-5-nitropyridine is a synthetically valuable heterocyclic compound with significant potential as a building block for complex, biologically active molecules. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its nitro group make it an attractive intermediate for researchers in drug discovery and development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

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Foundational

reactivity of the nitro group in 2,4-Dimethoxy-5-nitropyridine

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Dimethoxy-5-nitropyridine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,4-Dimethoxy-5-nitropyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical , a pivotal heterocyclic building block in modern medicinal chemistry. The document elucidates the profound influence of the electron-withdrawing nitro group on the pyridine scaffold, focusing on its two primary modes of reactivity: reduction to the corresponding aniline and its role in activating the ring toward nucleophilic aromatic substitution. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights, incorporating detailed experimental protocols, mechanistic diagrams, and a survey of its applications in the synthesis of complex therapeutic agents.

Introduction: The Strategic Importance of 2,4-Dimethoxy-5-nitropyridine

2,4-Dimethoxy-5-nitropyridine is a highly functionalized pyridine derivative whose value in organic synthesis is anchored in the versatile reactivity of its nitro group. The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule—two electron-donating methoxy groups and one powerful electron-withdrawing nitro group—creates a unique electronic landscape that chemists can exploit for molecular construction.

The strategic placement of the nitro group at the C5 position, flanked by a methoxy group at C4, renders it a powerful modulator of the ring's electronic properties. Its primary roles are twofold:

  • A Precursor to the Amino Group: The nitro group is readily reduced to a primary amine, 5-amino-2,4-dimethoxypyridine. This transformation is fundamental, as the resulting amino group serves as a versatile handle for a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

  • An Activator for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group significantly depletes electron density from the pyridine ring, particularly at the positions ortho and para to it. This electronic deficit facilitates the attack of nucleophiles, enabling the construction of complex molecular architectures.

This guide will dissect these two core aspects of reactivity, providing the causal logic behind experimental choices and detailed methodologies for practical application.

Reduction of the Nitro Group: Gateway to Functionalization

The conversion of the nitro group to an amine is arguably the most critical and widely utilized transformation of 2,4-Dimethoxy-5-nitropyridine. This reaction unlocks the potential for building diverse molecular libraries for drug discovery.[1][2]

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species. The overall transformation involves a six-electron reduction.

ReductionMechanism Start Ar-NO₂ (Nitro) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺

Caption: Stepwise reduction of an aromatic nitro group.

Several methods can accomplish this transformation, with the choice of reagent depending on factors like substrate tolerance, scale, and desired purity.[3]

Reduction MethodReagent SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂Methanol, Room Temp, 1-50 bar H₂High yield, clean reaction, catalyst can be recycledCatalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, benzyl groups); requires specialized pressure equipment.[4]
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOHAqueous/alcoholic solvent, heatedCost-effective, highly chemoselective for nitro groupsRequires stoichiometric amounts of metal, leading to significant metal waste and often harsh acidic workup.
Transfer Hydrogenation Ammonium formate, HydrazinePd/C, Methanol/Ethanol, RefluxAvoids the use of high-pressure hydrogen gasCan be slower than direct hydrogenation; hydrazine is highly toxic.
Chemical Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMild conditions, good for sensitive substratesGenerates tin-based waste products that require careful disposal.[5]

For the synthesis of high-purity pharmaceutical intermediates, catalytic hydrogenation is frequently the method of choice due to its efficiency and the clean nature of the final product, which is free from metallic impurities.[4]

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from established procedures for the reduction of related nitropyridine compounds and represents a robust method for generating 5-amino-2,4-dimethoxypyridine.[6]

Reaction: Reduction of 2,4-Dimethoxy-5-nitropyridine to 5-amino-2,4-dimethoxypyridine

Reagents and Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • 10% Palladium on Carbon (10% Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® for filtration

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Step-by-Step Methodology:

  • Vessel Preparation: Charge the hydrogenation vessel with 2,4-Dimethoxy-5-nitropyridine (1.0 eq) and Methanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 2-5 mol% of Pd relative to the substrate). Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably wet, to avoid ignition upon contact with air and solvent.

  • Inerting: Seal the reaction vessel and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 psi or ~3.5 bar).

  • Reaction: Commence vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the cessation of hydrogen uptake. For analytical confirmation, TLC or LC-MS can be used on a carefully depressurized and inerted sample.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Trustworthiness Note: It is critical to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-2,4-dimethoxypyridine, which can be purified further by recrystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group's strong -I and -R electronic effects make the pyridine ring of 2,4-Dimethoxy-5-nitropyridine highly electrophilic, predisposing it to attack by nucleophiles. This reactivity is the cornerstone of SNAr reactions on this scaffold.[7][8]

Mechanistic Principles and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][9]

  • Elimination: A leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex.[8] The stability of this intermediate is paramount, and the nitro group at C5 plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[7][10]

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants Ar-LG + Nu⁻ TS1 [Transition State]‡ Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 [Transition State]‡ Meisenheimer->TS2 Products Ar-Nu + LG⁻ TS2->Products

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

In 2,4-Dimethoxy-5-nitropyridine, the positions activated by the C5-nitro group are C4 and C6 (ortho) and C2 (para). However, the methoxy groups at C2 and C4 are generally poor leaving groups compared to halogens. Therefore, SNAr reactions on this specific substrate are less common than on its halogenated analogs like 2,4-dichloro-5-nitropyridine.[7] Nonetheless, under forcing conditions or with highly reactive nucleophiles, substitution of a methoxy group, particularly at the C4 position, may be possible.

More relevant to this scaffold is the concept of Vicarious Nucleophilic Substitution (VNS) , where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring, typically ortho to the nitro group (the C6 or C4 position if the methoxy group were absent).[9][11] This allows for direct C-H functionalization, a powerful modern synthetic strategy.

Application in Synthesis: Building Complex Molecules

The true utility of 2,4-Dimethoxy-5-nitropyridine is realized when its reactivity is applied in multi-step syntheses. The amine generated from nitro reduction is a key intermediate for building pharmacologically active molecules. For example, it serves as a precursor for creating pyrimidine derivatives investigated as selective dopamine D5 receptor partial agonists and other complex heterocyclic systems.[12]

Synthetic_Workflow cluster_derivatives Further Derivatization Start 2,4-Dimethoxy-5-nitropyridine Amine 5-Amino-2,4-dimethoxypyridine Start->Amine Nitro Group Reduction (H₂, Pd/C) Amide Amide Formation (R-COCl) Amine->Amide CrossCoupling Buchwald-Hartwig (Ar-X, Pd catalyst) Amine->CrossCoupling Heterocycle Heterocycle Synthesis Amine->Heterocycle Final Complex Therapeutic Agents (e.g., Kinase Inhibitors) Amide->Final CrossCoupling->Final Heterocycle->Final

Caption: Synthetic utility workflow starting from 2,4-Dimethoxy-5-nitropyridine.

Conclusion and Future Outlook

2,4-Dimethoxy-5-nitropyridine is a quintessential example of a strategic building block in modern organic synthesis. The reactivity of its nitro group is not a monolithic feature but a duality of function. As a latent amino group, it provides a reliable and efficient entry point for introducing nitrogen-based functionality, crucial for tuning the pharmacological properties of drug candidates. As an electronic activator, it primes the pyridine ring for complex bond-forming events.

For the drug development professional, a deep understanding of this reactivity is essential. Mastering the controlled reduction of the nitro group while preserving other sensitive functionalities, and recognizing the potential for nucleophilic substitution, allows for the rational design and efficient execution of synthetic routes to novel and potent therapeutic agents. Future research will likely focus on expanding the scope of C-H functionalization reactions on this scaffold and developing even more selective and sustainable reduction methodologies.

References

  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. NINGBO INNO PHARMCHEM CO.,LTD.
  • Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
  • Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Nitro Reduction - Common Conditions.
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • Reduction of nitro compounds. Wikipedia.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

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Exploratory

potential applications of 2,4-Dimethoxy-5-nitropyridine in medicinal chemistry

An In-Depth Technical Guide: Potential Applications of 2,4-Dimethoxy-5-nitropyridine in Medicinal Chemistry Executive Summary The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Potential Applications of 2,4-Dimethoxy-5-nitropyridine in Medicinal Chemistry

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in a significant percentage of FDA-approved drugs.[1][2] Among the vast array of functionalized pyridines, 2,4-Dimethoxy-5-nitropyridine has emerged as a particularly valuable and versatile building block for drug discovery.[3] The strategic arrangement of its electron-donating methoxy groups and a synthetically malleable electron-withdrawing nitro group imparts a unique reactivity profile.[4][5] This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of 2,4-Dimethoxy-5-nitropyridine, with a focus on its utility in constructing complex therapeutic agents, particularly kinase inhibitors. This document is intended to serve as a resource for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their synthetic and medicinal chemistry programs.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The prevalence of the pyridine heterocycle in pharmaceuticals is no coincidence. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility and enabling key interactions with biological targets. Functionalizing the pyridine core allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties. Nitropyridine derivatives, in particular, are powerful intermediates because the nitro group significantly influences the ring's reactivity and serves as a versatile handle for a wide range of chemical transformations.[1][2][4]

Synthesis and Chemical Reactivity of 2,4-Dimethoxy-5-nitropyridine

The synthesis of 2,4-Dimethoxy-5-nitropyridine is typically achieved via electrophilic nitration of the corresponding 2,4-dimethoxypyridine precursor. The electron-donating methoxy groups activate the pyridine ring towards this transformation.

Experimental Protocol: General Synthesis of a Nitropyridine Derivative

A representative synthesis, adapted from procedures for similar compounds, illustrates the core methodology.[6]

  • Precursor Preparation: A solution of a substituted pyridine (e.g., 2-chloro-4-methylpyridine) is treated with a methoxide source (e.g., sodium methoxide in methanol) to install the methoxy group(s).[6]

  • Nitration: The resulting methoxypyridine is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to approximately 0°C.

  • Addition of Nitrating Agent: A nitrating mixture (e.g., fuming nitric acid in sulfuric acid) is added dropwise, maintaining a low temperature to control the reaction's exothermicity.

  • Reaction and Quenching: The mixture is stirred for a set duration (e.g., 30 minutes to several hours) before being carefully poured onto crushed ice to quench the reaction.

  • Isolation and Purification: The precipitated product is isolated by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the final, high-purity 2,4-Dimethoxy-5-nitropyridine.[6]

The key to its synthetic utility lies in the reactivity of its functional groups. The nitro group can be readily reduced to a primary amine (5-amino-2,4-dimethoxypyridine), which is a critical nucleophile for subsequent coupling reactions.[5][7] The methoxy groups, while generally more stable, can also be targeted for modification or can influence the overall electronic character of the molecule.[5][8]

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are one of the most important target classes in modern oncology and immunology.[9] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Many of these inhibitors utilize heterocyclic scaffolds that mimic the adenine portion of ATP to bind in the enzyme's hinge region.[9] The pyrazolopyridine and related pyridine scaffolds are considered privileged structures in kinase inhibitor design.[9][10]

2,4-Dimethoxy-5-nitropyridine is an ideal starting point for building these complex inhibitors. The reduction of the nitro group provides a 5-aminopyridine intermediate, which can then be elaborated using powerful cross-coupling methodologies.[5]

Workflow: From Building Block to Kinase Inhibitor Core

The following diagram illustrates a common synthetic pathway to leverage this building block in the development of a kinase inhibitor.

Kinase_Inhibitor_Synthesis A 2,4-Dimethoxy-5-nitropyridine B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B Step 1: Reduction C 5-Amino-2,4-dimethoxypyridine (Key Intermediate) B->C D Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) C->D Step 2: C-N Bond Formation F Substituted Aminopyridine Kinase Inhibitor Scaffold D->F E Aryl/Heteroaryl Halide (R-X) E->D

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2,4-Dimethoxy-5-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged structure in a multitude of bioactive molecules, particularly in the realm of kinase inhibitors.[2] Among the vast array of functionalized pyridines, 2,4-dimethoxy-5-nitropyridine has emerged as a highly valuable and versatile building block. The strategic placement of two methoxy groups and a nitro functionality on the pyridine ring offers a nuanced reactivity profile, enabling chemists to perform selective transformations and construct complex molecular architectures with a high degree of control.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2,4-dimethoxy-5-nitropyridine in the synthesis of bioactive molecules. We will delve into the fundamental chemical principles governing its reactivity, provide detailed, field-proven protocols for key transformations, and illustrate its application in the synthesis of a kinase inhibitor scaffold.

Core Principles of Reactivity: A Tale of Two Methoxy Groups and a Nitro Activator

The synthetic utility of 2,4-dimethoxy-5-nitropyridine is primarily dictated by the interplay of its three substituents. The potent electron-withdrawing nature of the nitro group at the 5-position significantly acidifies the pyridine ring, rendering the carbons at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[3]

A critical aspect of the reactivity of this scaffold is the regioselectivity of nucleophilic attack. The methoxy group at the 4-position is significantly more labile than the one at the 2-position. This preferential reactivity is a direct consequence of the ability of the ortho-disposed nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. This stabilization is not as effective for attack at the C2 position. This inherent electronic bias allows for the selective displacement of the C4-methoxy group, providing a reliable handle for the introduction of diverse functionalities.

Application in Kinase Inhibitor Synthesis: A Step-by-Step Workflow

The 2,4-disubstituted-5-nitropyridine core is a common feature in a variety of kinase inhibitors.[3] The following workflow details the synthesis of a key intermediate, 4-amino-2-methoxy-5-nitropyridine, and its subsequent elaboration, demonstrating the practical application of 2,4-dimethoxy-5-nitropyridine in this critical area of drug discovery.

Workflow Overview

The overall synthetic strategy involves a regioselective nucleophilic aromatic substitution at the C4 position, followed by the reduction of the nitro group to an amine. This diamino-pyridine scaffold can then be further functionalized to generate a library of potential kinase inhibitors.

workflow start 2,4-Dimethoxy-5-nitropyridine step1 Nucleophilic Aromatic Substitution (SNAr) with Ammonia start->step1 intermediate 4-Amino-2-methoxy-5-nitropyridine step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 2-Methoxy-pyridine-4,5-diamine step2->product step3 Further Functionalization (e.g., Cyclization, Acylation) product->step3 final_product Bioactive Kinase Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methoxy-5-nitropyridine

This protocol details the regioselective displacement of the C4-methoxy group of 2,4-dimethoxy-5-nitropyridine with ammonia to yield the key intermediate, 4-amino-2-methoxy-5-nitropyridine.[4] This intermediate is a valuable building block for the synthesis of various pharmaceuticals.[4]

Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • Ammonia solution (e.g., 7N in Methanol)

  • Methanol

  • Pressure vessel (e.g., sealed tube)

  • Stir plate with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a pressure vessel, add 2,4-dimethoxy-5-nitropyridine (1.0 eq).

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq). The vessel should not be filled more than two-thirds of its capacity.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully vent the pressure vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-amino-2-methoxy-5-nitropyridine as a solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2,4-Dimethoxy-5-nitropyridineC₇H₈N₂O₄184.15-
4-Amino-2-methoxy-5-nitropyridine C₆H₇N₃O₃ 169.14 85-95
Protocol 2: Reduction of the Nitro Group to Synthesize 2-Methoxy-pyridine-4,5-diamine

This protocol describes the reduction of the nitro group of 4-amino-2-methoxy-5-nitropyridine to the corresponding amine, yielding the versatile diamine intermediate. This transformation is a common step in the synthesis of many heterocyclic bioactive molecules.[2]

Materials:

  • 4-Amino-2-methoxy-5-nitropyridine

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-amino-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5-10 eq) and ammonium chloride (4-8 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-pyridine-4,5-diamine. This product is often used in the next step without further purification.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Amino-2-methoxy-5-nitropyridineC₆H₇N₃O₃169.14-
2-Methoxy-pyridine-4,5-diamine C₆H₉N₃O 139.16 80-90

Mechanistic Insights: The Rationale Behind Regioselectivity

The preferential substitution at the C4 position is a cornerstone of the synthetic strategy employing 2,4-disubstituted-5-nitropyridines. This regioselectivity is electronically driven and can be rationalized by examining the resonance structures of the Meisenheimer complex intermediates.

Caption: Resonance stabilization of Meisenheimer intermediates.

As depicted, nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, a highly stabilizing interaction. In contrast, attack at the C2 position does not permit this direct resonance stabilization, resulting in a higher energy intermediate and a slower reaction rate. This difference in activation energies is the fundamental reason for the observed high regioselectivity.

Conclusion and Future Perspectives

2,4-Dimethoxy-5-nitropyridine is a powerful and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its well-defined reactivity, governed by the activating nitro group and the differential lability of the two methoxy substituents, allows for the controlled and regioselective introduction of key functionalities. The protocols outlined in this application note provide a robust foundation for researchers to leverage this valuable scaffold in their drug discovery programs. The resulting diamine intermediate is primed for a wide array of subsequent chemical transformations, opening the door to the creation of diverse libraries of novel compounds for biological screening. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will undoubtedly remain a critical component of successful drug development endeavors.

References

  • Chem-Impex. (n.d.). 4-Amino-2-methoxy-5-nitropyridine. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • Starosotnikov, A. M., & Bastrakov, M. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. MedChemComm.
  • Royal Society of Chemistry. (2012). Probing the adenine-binding pocket of G9a with 4- and 8-substituted quinazoline analogues. MedChemComm.
  • Royal Society of Chemistry. (n.d.). MedChemComm. Retrieved from [Link]

  • Sci-Hub. (1999). Synthesis of Meta-Substituted Aniline Derivatives by Nucleophilic Substitution. Tetrahedron, 55, 13285-13300.
  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). MedChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of potent JAK2 inhibitors 4 and 6. Data from[5]. Retrieved from [Link]

  • ResearchGate. (n.d.). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. Retrieved from [Link]

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Application

Application Notes and Protocols: 2,4-Dimethoxy-5-nitropyridine as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in onco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[1] A recurring theme in the medicinal chemistry of kinase inhibitors is the concept of "privileged scaffolds" – core molecular frameworks that are capable of binding to the ATP-binding site of multiple kinases. These scaffolds serve as a foundational template for the development of potent and selective inhibitors through systematic chemical modification.

The substituted pyridine core is one such privileged scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] This application note focuses on the utility of 2,4-dimethoxy-5-nitropyridine as a strategic building block for the synthesis of diverse kinase inhibitor libraries. The strategic placement of its functional groups—two methoxy groups at positions amenable to nucleophilic substitution and a nitro group that can be readily converted to an amine—provides a versatile platform for introducing molecular diversity and tailoring inhibitor properties. We will explore the chemical logic behind its use and provide detailed protocols for its transformation into key intermediates for kinase inhibitor synthesis.

Chemical Reactivity and Strategic Value of 2,4-Dimethoxy-5-nitropyridine

The synthetic versatility of 2,4-dimethoxy-5-nitropyridine stems from the electronic nature of the pyridine ring, which is further modulated by its substituents. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr). While methoxy groups are generally poorer leaving groups than halogens (as seen in the analogous 2,4-dichloro-5-nitropyridine), their displacement can be achieved with appropriate nucleophiles under thermal or catalyzed conditions. This allows for the sequential and regioselective introduction of various functionalities.

The true synthetic power of this building block is realized in a multi-step approach:

  • Selective Nucleophilic Aromatic Substitution (SNAr): One or both methoxy groups can be displaced by a variety of nucleophiles, most commonly amines, to install key side chains that will interact with the solvent-exposed regions of the kinase active site.

  • Nitro Group Reduction: The nitro group can be efficiently reduced to a primary amine. This amine is a crucial functional handle for further derivatization and often serves as a key hydrogen bond donor for interaction with the kinase hinge region.

  • Further Functionalization: The resulting 5-amino-2,4-disubstituted pyridine can be further modified, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to build complex, multi-ring inhibitor structures.[3][4][5]

This stepwise approach allows for the creation of a combinatorial library of compounds from a single, readily accessible starting material, making it an efficient strategy in drug discovery.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for the key transformations of 2,4-dimethoxy-5-nitropyridine into scaffolds suitable for kinase inhibitor synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The displacement of the methoxy groups, particularly at the 4-position which is para to the activating nitro group, is a cornerstone reaction. This protocol describes a general procedure for the substitution with a primary or secondary amine.

Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, facilitating the departure of the methoxide leaving group. The choice of solvent and the potential need for a base depend on the nucleophilicity of the amine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxy-5-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane (0.1-0.5 M).

  • Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) to the solution. If the amine salt is used, or if the amine is not strongly basic, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added to neutralize any generated acid.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux. The optimal temperature and reaction time (typically 2-24 hours) will depend on the reactivity of the amine and should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted nitropyridine.

G Start Dissolve 2,4-dimethoxy- 5-nitropyridine in solvent AddAmine Add Amine (1.1-1.5 eq.) & Optional Base (e.g., TEA) Start->AddAmine Heat Heat to 80°C - Reflux (2-24 h) AddAmine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Evaporate Solvent, Aqueous Work-up Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product 4-Amino-2-methoxy- 5-nitropyridine Product Purify->Product

Protocol 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in creating the hinge-binding motif of many kinase inhibitors.

Rationale: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Alternatives like reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) are also effective and can be useful if certain functional groups are sensitive to hydrogenation.

Step-by-Step Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a solution of the 5-nitropyridine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H2). This can be done using a balloon filled with H2 for atmospheric pressure reactions or in a Parr shaker apparatus for higher pressures (e.g., 50 psi).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyridine derivative.

    • The product is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.

G Start Dissolve 5-Nitropyridine in Solvent (e.g., EtOH) AddCatalyst Add 10% Pd/C Catalyst (5-10 mol%) Start->AddCatalyst Hydrogenate Introduce H2 Atmosphere (Balloon or Parr Apparatus) AddCatalyst->Hydrogenate Stir Stir at Room Temperature (2-16 h) Hydrogenate->Stir Filter Filter through Celite® to Remove Catalyst Stir->Filter Concentrate Concentrate Filtrate Under Reduced Pressure Filter->Concentrate Product 5-Aminopyridine Product Concentrate->Product

Protocol 3: Suzuki-Miyaura Cross-Coupling

To build more complex biaryl structures, common in Type I and Type II kinase inhibitors, the Suzuki-Miyaura coupling is an invaluable tool. This protocol assumes prior conversion of the 5-aminopyridine to a 5-halopyridine (e.g., via Sandmeyer reaction) or a related triflate.

Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][5][6]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the 5-halo-2,4-disubstituted pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Reaction times can vary from 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Application in Kinase Inhibitor Synthesis: A Strategic Overview

The synthetic sequence described above opens a pathway to a wide array of kinase inhibitor scaffolds. The final structure, and thus the kinase target, is determined by the choice of nucleophiles and coupling partners.

G Start 2,4-Dimethoxy-5-nitropyridine SNAr Protocol 1: Nucleophilic Aromatic Substitution (e.g., with R1-NH2) Start->SNAr Step 1 Intermediate1 4-(R1-amino)-2-methoxy- 5-nitropyridine SNAr->Intermediate1 Reduction Protocol 2: Nitro Group Reduction Intermediate1->Reduction Step 2 Intermediate2 5-Amino-4-(R1-amino)- 2-methoxypyridine Reduction->Intermediate2 Halogenation Further Functionalization (e.g., Halogenation) Intermediate2->Halogenation Step 3a Intermediate3 5-Halo-4-(R1-amino)- 2-methoxypyridine Halogenation->Intermediate3 Suzuki Protocol 3: Suzuki Coupling (with R2-B(OH)2) Intermediate3->Suzuki Step 3b FinalInhibitor Kinase Inhibitor Scaffold (e.g., for ROCK, PI3K, ALK) Suzuki->FinalInhibitor

Table 1: Examples of Kinase Targets and Relevant Scaffolds

Kinase TargetCore ScaffoldRationale for TargetingRepresentative IC50 Values (Related Compounds)
ROCK 2-Amino-5-aryl-pyridineRho-associated kinase (ROCK) is a target for hypertension and other cardiovascular diseases. The pyridine core acts as a hinge binder.[7][8][9][10]20 nM - 0.124 µM[8][11]
PI3K/mTOR 2,4-Diaminopyrimidine/pyridineThe PI3K/mTOR pathway is frequently overactivated in cancer. Dual inhibitors can offer a more comprehensive blockade of this signaling cascade.[12][13][14][15][16]PI3Kα: 31.8 nM; PI3Kδ: 15.4 nM[15][16]
ALK/ROS1 2-AminopyridineAnaplastic lymphoma kinase (ALK) and ROS1 are key drivers in certain types of non-small cell lung cancer. Crizotinib and its analogues feature a 2-aminopyridine core.[1][2][17][18]ALK: 1.4 nM; ROS1: 1.1 nM[1]
CK1ε 2,4-DiaminopyrimidineCasein Kinase 1 epsilon (CK1ε) is implicated in oncogenic signaling pathways. The 2,4-diaminopyrimidine scaffold has been identified as a promising starting point for inhibitor design.[19]15 nM - 32 nM[19]

Note: IC50 values are for representative inhibitors with similar core structures and are provided for illustrative purposes.

Conclusion and Future Outlook

2,4-Dimethoxy-5-nitropyridine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity allows for the systematic and efficient construction of libraries of compounds based on privileged scaffolds like 2-aminopyridine and 2,4-diaminopyridine. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to leverage this starting material in their quest for novel, potent, and selective kinase inhibitors. The continued exploration of new nucleophiles and coupling partners will undoubtedly expand the utility of this scaffold, leading to the discovery of new therapeutic agents for a range of diseases.

References

Method

Application Note &amp; Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dimethoxy-5-nitropyridine

Abstract This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dimethoxy-5-nitropyridine. This substrate is a valuable intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dimethoxy-5-nitropyridine. This substrate is a valuable intermediate in medicinal chemistry and materials science, yet its reactivity, particularly concerning the displacement of methoxy leaving groups, requires careful consideration. This guide elucidates the underlying mechanistic principles, details the factors governing regioselectivity, and presents a robust, step-by-step protocol for the selective substitution at the C4-position. Field-proven insights, troubleshooting advice, and detailed visualizations are included to empower researchers in the successful synthesis of novel 4-substituted-2-methoxy-5-nitropyridine derivatives.

Introduction: The Strategic Value of Activated Pyridines

Halogenated and alkoxy-substituted nitropyridines are cornerstone building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, amplified by a potent electron-withdrawing nitro group, renders the molecule susceptible to nucleophilic attack.[1][2] This activation facilitates the displacement of a leaving group, enabling the construction of complex molecular architectures integral to the development of novel pharmaceuticals and agrochemicals.[1][3]

While chloro-substituted pyridines are common substrates, their dimethoxy analogue, 2,4-Dimethoxy-5-nitropyridine, offers a unique reactivity profile. Methoxy groups are generally considered poorer leaving groups than halides in SNAr reactions. However, the strong electronic activation provided by the C5-nitro group makes this transformation feasible, often with distinct advantages in modulating reactivity and selectivity. This application note focuses on harnessing this reactivity for synthetic utility.

Mechanism and Regioselective Control

The substitution process proceeds via the classical two-step addition-elimination SNAr mechanism.[4][5] This pathway involves the initial attack of a nucleophile on an electron-deficient carbon atom, forming a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[1][6] Aromaticity is subsequently restored through the expulsion of a leaving group.

A critical feature of reactions involving 2,4-disubstituted-5-nitropyridines is the pronounced regioselectivity. Nucleophilic attack overwhelmingly occurs at the C4 position. This preference is a direct consequence of the superior stability of the resulting Meisenheimer complex.

  • Attack at C4 (para to the -NO₂ group): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance.[4][7] This extensive delocalization provides significant energetic stabilization, lowering the activation barrier for this pathway.

  • Attack at C2 (ortho to the -NO₂ group): While the C2 position is also activated, attack at this site results in a Meisenheimer complex where direct resonance delocalization of the negative charge onto the nitro group is not possible.[4] This intermediate is less stable, making the C2-attack pathway kinetically disfavored.

Therefore, the reaction is kinetically controlled, leading almost exclusively to the formation of 4-substituted-2-methoxy-5-nitropyridine products.

Diagram 1: General mechanism for C4-selective SNAr on 2,4-Dimethoxy-5-nitropyridine.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-2-methoxy-5-nitropyridine

This protocol details the selective C4-amination of 2,4-Dimethoxy-5-nitropyridine with piperidine as a representative secondary amine nucleophile.

Materials and Equipment
  • Reagents: 2,4-Dimethoxy-5-nitropyridine, Piperidine, Anhydrous Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, rotary evaporator, separatory funnel, glassware for column chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Reaction Procedure

protocol_workflow setup 1. Reactant Setup - Dissolve substrate in DMF - Inert atmosphere (N₂) addition 2. Nucleophile Addition - Add piperidine dropwise - at room temperature setup->addition reaction 3. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC addition->reaction workup 4. Aqueous Work-up - Cool, dilute with water - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer - Column chromatography workup->purify analyze 6. Analysis - Characterize pure product - (NMR, MS, etc.) purify->analyze

Diagram 2: Experimental workflow for the synthesis of 4-substituted-2-methoxy-5-nitropyridines.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dimethoxy-5-nitropyridine (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the substrate (concentration approx. 0.2 M).

    • Scientist's Note: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions.[8] They effectively solvate the counter-ion of the nucleophile (if any) and do not interfere with the reaction mechanism.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirred solution at room temperature.

    • Scientist's Note: A slight excess of the nucleophile ensures the complete consumption of the starting material. For less reactive nucleophiles, a larger excess or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be necessary to neutralize any generated acid and drive the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent) until the starting material spot is consumed.

    • Scientist's Note: Methoxy is a less facile leaving group than a halide.[8] Heating is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the attacking species.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1x), followed by brine (2x).

    • Scientist's Note: The aqueous washes are crucial for removing the high-boiling point DMF solvent and any remaining water-soluble reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product. The pure fractions, identified by TLC, are combined and concentrated to yield the final product. The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Data Summary: Reaction Conditions

The following table summarizes representative conditions for the SNAr reaction on activated nitropyridines with various nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassRepresentative NucleophileSolventBase (if needed)Typical Temp. (°C)Expected Reactivity
Secondary Amines Piperidine, MorpholineDMF, DMSO, AcetonitrileN/A or Et₃N60 - 100High
Primary Amines Benzylamine, AnilineIsopropanol/H₂O, EthanolEt₃N, K₂CO₃80 - 120Moderate to High
Alkoxides Sodium Methoxide, Sodium EthoxideCorresponding Alcohol (MeOH, EtOH)N/ARefluxModerate
Thiols Thiophenol, Benzyl MercaptanDMF, EthanolK₂CO₃, NaH25 - 80High

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Insufficient temperature for methoxy displacement. 2. Nucleophile is too weak. 3. Steric hindrance.1. Increase reaction temperature gradually (e.g., to 120-140 °C). 2. Use a stronger nucleophile or deprotonate it with a strong base (e.g., NaH for alcohols/thiols). 3. For hindered nucleophiles, longer reaction times or higher temperatures may be required.
Low Yield 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Loss during aqueous work-up (if product has some water solubility).1. Extend reaction time and monitor closely by TLC. 2. Perform the reaction at the lowest effective temperature. 3. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.
Formation of Side Products 1. Reaction at the C2 position (rare). 2. Degradation of starting material or product. 3. Reaction with solvent.1. Confirm product structure by 2D NMR (NOESY/HMBC). Lowering the temperature may increase selectivity. 2. Ensure an inert atmosphere is maintained; degas the solvent if necessary. 3. Use a non-reactive solvent.

Safety Precautions

  • Handle 2,4-Dimethoxy-5-nitropyridine and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like DMF, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Many amine nucleophiles are corrosive and toxic; consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Anonymized Source. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Online] Available at: [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Online] Available at: [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... [Online] Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Campodonico, P., et al. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Online] Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Online] Available at: [Link]

  • Anonymized Source. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Online] Available at: [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Online] Available at: [Link]

  • Anonymized Source. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Online] Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,4-Dimethoxy-5-nitropyridine

Introduction: The Strategic Value of 2,4-Dimethoxy-5-nitropyridine in Medicinal Chemistry Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Dimethoxy-5-nitropyridine in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is a testament to their ability to engage in critical hydrogen bonding, serve as bioisosteric replacements for other aromatic systems, and provide a synthetically versatile framework for optimization of pharmacological properties. The development of mild and efficient methods for their synthesis is, therefore, of paramount importance to drug discovery and development professionals.

This application note provides a comprehensive guide to the use of 2,4-dimethoxy-5-nitropyridine as a strategic starting material for the synthesis of diverse substituted pyridines. We will delve into the underlying chemical principles governing its reactivity, provide detailed, field-proven protocols for its derivatization, and offer insights into troubleshooting and optimization. The focus is on leveraging the unique electronic properties of this reagent to achieve highly regioselective nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for building molecular complexity.

Core Chemistry: Understanding the Reactivity of 2,4-Dimethoxy-5-nitropyridine

The synthetic utility of 2,4-dimethoxy-5-nitropyridine is rooted in the electronic activation of the pyridine ring by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation renders the ring susceptible to attack by nucleophiles. The key to its strategic use lies in the predictable regioselectivity of these reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored by the departure of a leaving group.

Regioselectivity: The Decisive Role of the Nitro Group

In 2,4-dimethoxy-5-nitropyridine, there are two potential leaving groups: the methoxy groups at the C2 and C4 positions. Nucleophilic substitution overwhelmingly occurs at the C4 position.[1][2] This high regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.

  • Attack at C4 (ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This provides significant stabilization, lowering the activation energy for this pathway.[1]

  • Attack at C2 (meta to -NO₂): In contrast, an attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[1] The resulting intermediate is less stable and forms more slowly.

This kinetic control leads almost exclusively to the formation of 4-substituted-2-methoxy-5-nitropyridine products. The remaining methoxy group at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions.

Caption: General mechanism of regioselective SNAr at the C4 position.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of various 4-substituted-2-methoxy-5-nitropyridines. Researchers should note that optimal conditions may vary depending on the specific nucleophile used. Thin Layer Chromatography (TLC) is recommended for monitoring reaction progress.

Protocol 1: Synthesis of 4-(Alkylamino)-2-methoxy-5-nitropyridines

This protocol is suitable for the reaction of 2,4-dimethoxy-5-nitropyridine with primary and secondary aliphatic amines.

Materials:

  • 2,4-Dimethoxy-5-nitropyridine (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine, benzylamine) (1.1-1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add 2,4-dimethoxy-5-nitropyridine (1.0 equiv) and the chosen solvent (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the aliphatic amine (1.1-1.2 equiv) to the solution, followed by the base (Et₃N or K₂CO₃).

  • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, heat the mixture to 50-80 °C.

  • Monitor the reaction until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of 4-(Arylthio)-2-methoxy-5-nitropyridines

This protocol describes the reaction with thiol nucleophiles, which are excellent nucleophiles for SNAr reactions.[3]

Materials:

  • 2,4-Dimethoxy-5-nitropyridine (1.0 equiv)

  • Thiophenol or alkyl thiol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • If using NaH, suspend NaH (1.2 equiv) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the thiol (1.1 equiv) to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.

  • Add a solution of 2,4-dimethoxy-5-nitropyridine (1.0 equiv) in the same anhydrous solvent to the thiolate solution.

  • If using K₂CO₃, combine 2,4-dimethoxy-5-nitropyridine, the thiol, and K₂CO₃ in DMF and stir at room temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-6 hours).

  • Carefully quench the reaction by the slow addition of water (especially if NaH was used).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation: Representative Transformations

The following table summarizes expected outcomes for the regioselective substitution at the C4 position based on established principles of SNAr on analogous 2,4-disubstituted-5-nitropyridines.[1]

Nucleophile (Nu-H)BaseSolventTemp. (°C)Expected ProductRepresentative Yield (%)
CyclopentylamineEt₃NACNRTN-cyclopentyl-2-methoxy-5-nitropyridin-4-amine~90-95
MorpholineK₂CO₃DMF504-(2-methoxy-5-nitropyridin-4-yl)morpholine~90-95
AnilineK₂CO₃DMF80-100N-(2-methoxy-5-nitropyridin-4-yl)aniline~80-88
ThiophenolK₂CO₃DMFRT2-methoxy-5-nitro-4-(phenylthio)pyridine>90
Sodium MethoxideN/AMethanolRefluxNo reaction (product is starting material)N/A

Note: Yields are estimates based on reactions with 2,4-dichloro-5-nitropyridine and are for illustrative purposes. Actual yields will vary.

Workflow and Logic

The successful synthesis of target molecules using 2,4-dimethoxy-5-nitropyridine follows a logical workflow designed to maximize efficiency and yield.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents 1. Combine 2,4-dimethoxy- 5-nitropyridine, solvent, and base nucleophile 2. Add nucleophile (amine, thiol, etc.) reagents->nucleophile stir 3. Stir at appropriate temperature (RT to 80°C) nucleophile->stir monitor 4. Monitor by TLC stir->monitor quench 5. Quench and perform aqueous work-up monitor->quench extract 6. Extract with organic solvent quench->extract purify 7. Dry, concentrate, and purify by column chromatography extract->purify characterize 8. Characterize product (NMR, MS) purify->characterize

Caption: Standard experimental workflow for SNAr reactions.

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, particularly with less nucleophilic amines (e.g., anilines), consider switching to a more polar aprotic solvent like DMF or DMSO. Increasing the reaction temperature is also effective, but monitor for potential side reactions.

  • Multiple Products: While the C4-substitution is strongly favored, trace amounts of the C2-substituted isomer or disubstituted product may form under harsh conditions (prolonged heating, strong base). Purification by column chromatography is typically sufficient to isolate the desired C4-isomer.

  • Thiol Oxidation: When working with thiols, it is crucial to use degassed solvents and maintain an inert atmosphere to prevent oxidative disulfide bond formation.[4]

  • Base Selection: For sensitive substrates, a milder base like K₂CO₃ or Diisopropylethylamine (DIPEA) is preferred over strong bases like NaH to avoid potential side reactions.

Conclusion

2,4-Dimethoxy-5-nitropyridine is a highly effective and regioselective building block for the synthesis of 4-substituted pyridines. The strong activating effect of the C5-nitro group, combined with the preferential displacement of the C4-methoxy group, provides a predictable and high-yielding route to a diverse range of intermediates. The protocols and principles outlined in this guide offer a solid foundation for researchers in drug discovery and chemical synthesis to leverage this versatile reagent in their programs.

References

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Open Lab Notebooks. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Wang, X. F., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Smith, A. M., et al. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from [Link]

  • Nissen, P., & Detert, H. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

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Application

Application Notes and Protocols for the Reduction of 2,4-Dimethoxy-5-nitropyridine

Introduction: The Strategic Importance of 2,4-Dimethoxy-5-aminopyridine in Drug Discovery The transformation of 2,4-dimethoxy-5-nitropyridine to its corresponding amine, 2,4-dimethoxy-5-aminopyridine, is a critical step...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dimethoxy-5-aminopyridine in Drug Discovery

The transformation of 2,4-dimethoxy-5-nitropyridine to its corresponding amine, 2,4-dimethoxy-5-aminopyridine, is a critical step in the synthesis of a multitude of pharmacologically active molecules. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their ability to form key hydrogen bonds and participate in various biological interactions makes them invaluable building blocks. The dimethoxy substitution pattern on the pyridine ring further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This application note provides detailed protocols for the efficient and reliable reduction of 2,4-dimethoxy-5-nitropyridine, a key gateway to novel therapeutics. We will explore two robust and widely applicable methods: Catalytic Hydrogenation and Iron-Mediated Reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and simple product isolation.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrate. For the reduction of nitropyridines, palladium on carbon (Pd/C) is a commonly employed and effective catalyst.[5]

Mechanism of Catalytic Hydrogenation

The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to the amine through nitroso and hydroxylamine intermediates.

Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst Surface Substrate 2,4-Dimethoxy-5-nitropyridine (R-NO2) Catalyst Pd/C Surface Substrate->Catalyst Adsorption Adsorbed_Substrate Adsorbed R-NO2 Catalyst->Adsorbed_Substrate Adsorbed_H Adsorbed H• Catalyst->Adsorbed_H H2 H2 H2->Catalyst Adsorption Nitroso Nitroso Intermediate (R-NO) Adsorbed_Substrate->Nitroso + 2H• - H2O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2H• Product 2,4-Dimethoxy-5-aminopyridine (R-NH2) Hydroxylamine->Product + 2H• - H2O Desorbed_Product Final Product Product->Desorbed_Product Desorption

Caption: Catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of similar nitropyridine derivatives.[5]

Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dimethoxy-5-nitropyridine (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (2-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol). Caution: The palladium catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains moist with solvent during filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,4-dimethoxy-5-aminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Catalytic Hydrogenation
ParameterConditionsExpected YieldReference
Catalyst 10% Pd/C>95%[5]
Solvent Methanol or Ethanol
Hydrogen Pressure 1-4 atm (15-60 psi)
Temperature Room Temperature
Reaction Time 2-8 hours (monitor by TLC/LC-MS)

Method 2: Iron-Mediated Reduction in Acidic Media

Reduction of aromatic nitro compounds using iron metal in the presence of an acid is a classic, cost-effective, and reliable method.[6][7] This "Bechamp reduction" is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions.

Mechanism of Iron-Mediated Reduction

In an acidic medium, iron metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amine. The iron is oxidized to iron(II) and iron(III) species.

Iron Reduction Mechanism Start 2,4-Dimethoxy-5-nitropyridine (R-NO2) + Fe(0) Protonation Protonation of Nitro Group Start->Protonation H+ (from Acetic Acid) Electron_Transfer1 Electron Transfer from Fe(0) Protonation->Electron_Transfer1 Nitroso Nitroso Intermediate (R-NO) Electron_Transfer1->Nitroso - H2O Electron_Transfer2 Further Reduction Nitroso->Electron_Transfer2 Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Electron_Transfer2->Hydroxylamine Final_Reduction Final Reduction Hydroxylamine->Final_Reduction Product 2,4-Dimethoxy-5-aminopyridine (R-NH2) Final_Reduction->Product - H2O

Caption: Simplified pathway for iron-mediated nitro reduction.

Experimental Protocol: Iron-Mediated Reduction

This protocol is based on general procedures for the reduction of nitroarenes using iron in acetic acid or with an ammonium chloride additive.[6][7]

Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration and extraction apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxy-5-nitropyridine (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3-5 eq) and either glacial acetic acid (to maintain an acidic pH) or ammonium chloride (as a proton source).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and basify the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to a pH of ~8-9. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 2,4-dimethoxy-5-aminopyridine. Further purification can be achieved by column chromatography on silica gel.

Data Presentation: Iron-Mediated Reduction
ParameterConditionsExpected YieldReference
Reducing Agent Iron powder (Fe)80-95%[6][7]
Acid Source Acetic Acid or Ammonium Chloride
Solvent Ethanol/Water mixture
Temperature Reflux (80-90 °C)
Reaction Time 1-4 hours (monitor by TLC/LC-MS)

Product Characterization: 2,4-Dimethoxy-5-aminopyridine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the analysis of similar aminopyridine structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the two methoxy groups. The aromatic protons will likely appear as singlets or doublets in the aromatic region (δ 6.0-8.0 ppm). The amino protons will appear as a broad singlet that is exchangeable with D₂O. The two methoxy groups will each give a sharp singlet in the upfield region (δ 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two methoxy carbons. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4-dimethoxy-5-aminopyridine (C₇H₁₀N₂O₂ = 154.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-O stretching bands for the methoxy groups (around 1000-1300 cm⁻¹).

Conclusion

The reduction of 2,4-dimethoxy-5-nitropyridine is a fundamental transformation that provides access to the versatile building block, 2,4-dimethoxy-5-aminopyridine. Both catalytic hydrogenation and iron-mediated reduction are effective methods to achieve this conversion. The choice of method will depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis and characterization of 2,4-dimethoxy-5-aminopyridine open the door to the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

  • Scope of the reaction with various substituted 2-aminopyridines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (n.d.). asian journal of chemistry. ResearchGate. Retrieved January 1, 2026, from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry. Retrieved January 1, 2026, from [Link]

  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved January 1, 2026, from [Link]

  • Continuous reduction process. (n.d.). Google Patents.
  • How to completely remove iron (Fe) powder from the reaction mixture? (2014, May 21). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

Method

The Strategic Role of 2,4-Dimethoxy-5-nitropyridine in Modern Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and functi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of electronic properties and biological activity. Among the vast array of substituted pyridines, 2,4-Dimethoxy-5-nitropyridine emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of electron-donating methoxy groups and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, opening avenues for the construction of complex, nitrogen-containing heterocyclic systems.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2,4-Dimethoxy-5-nitropyridine in heterocyclic synthesis. Drawing upon established principles of pyridine chemistry and the known reactivity of related analogues, we present detailed application notes and generalized protocols to empower researchers in leveraging this valuable synthetic intermediate.

Synthesis of 2,4-Dimethoxy-5-nitropyridine: A Gateway to a Versatile Building Block

The most direct and logical synthetic route to 2,4-Dimethoxy-5-nitropyridine commences with the readily available 2,4-dichloro-5-nitropyridine. The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing nitro group, renders the chloro-substituents at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. The reaction with sodium methoxide provides a straightforward method for the introduction of the two methoxy groups.

The regioselectivity of nucleophilic attack on 2,4-dichloro-5-nitropyridine generally favors the 4-position due to superior stabilization of the Meisenheimer intermediate by the para-nitro group[3]. However, with a strong nucleophile like methoxide and under forcing conditions, double substitution is readily achieved.

G cluster_synthesis Synthesis of 2,4-Dimethoxy-5-nitropyridine 2,4-dichloro-5-nitropyridine 2,4-Dichloro-5-nitropyridine 2,4-dimethoxy-5-nitropyridine 2,4-Dimethoxy-5-nitropyridine 2,4-dichloro-5-nitropyridine->2,4-dimethoxy-5-nitropyridine Methanol, Reflux sodium_methoxide Sodium Methoxide (2 eq.) sodium_methoxide->2,4-dimethoxy-5-nitropyridine

Caption: Synthetic route to 2,4-Dimethoxy-5-nitropyridine.

Protocol 1: Synthesis of 2,4-Dimethoxy-5-nitropyridine from 2,4-Dichloro-5-nitropyridine

Materials:

  • 2,4-Dichloro-5-nitropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard work-up and purification equipment (separatory funnel, glassware, silica gel for chromatography)

Procedure:

  • To a solution of sodium (2.2 equivalents) in anhydrous methanol in a round-bottom flask, add 2,4-dichloro-5-nitropyridine (1.0 equivalent) portion-wise with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-Dimethoxy-5-nitropyridine.

The Reactivity Landscape of 2,4-Dimethoxy-5-nitropyridine

The synthetic utility of 2,4-Dimethoxy-5-nitropyridine is dictated by the interplay of its three key functional groups: the two methoxy groups and the nitro group, all attached to an electron-deficient pyridine core.

  • The Nitro Group: This powerful electron-withdrawing group is the primary handle for subsequent transformations. Its reduction to an amino group is a pivotal step, converting it into an electron-donating group and a versatile nucleophile for the construction of fused heterocyclic rings[4].

  • The Methoxy Groups: The methoxy groups at the 2- and 4-positions are generally stable but can be susceptible to nucleophilic displacement under harsh conditions, particularly when the pyridine ring is activated by quaternization. They also influence the regioselectivity of electrophilic aromatic substitution, should the nitro group be converted to a strongly activating group.

Application in the Synthesis of Fused Pyridine Heterocycles

A primary application of 2,4-Dimethoxy-5-nitropyridine is as a precursor to 5-amino-2,4-dimethoxypyridine, a key intermediate for the synthesis of various fused pyridine heterocycles, which are prevalent motifs in medicinal chemistry[5][6].

G cluster_workflow Workflow for Fused Heterocycle Synthesis A 2,4-Dimethoxy-5-nitropyridine B Reduction A->B C 5-Amino-2,4-dimethoxypyridine B->C D Cyclization with a Bifunctional Electrophile C->D E Fused Pyridine Heterocycle D->E

Caption: General workflow for synthesizing fused heterocycles.

Protocol 2: Reduction of the Nitro Group to an Amine

Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol/water for Fe/NH4Cl, or Methanol/Ethyl acetate for Pd/C hydrogenation)

  • Standard reaction and work-up equipment

Procedure (using Iron and Ammonium Chloride):

  • In a round-bottom flask, suspend 2,4-Dimethoxy-5-nitropyridine (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 equivalents) and a catalytic amount of ammonium chloride (0.2 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-Amino-2,4-dimethoxypyridine.

Application Note: Synthesis of Pyrrolo[2,3-b]pyridines

The resulting 5-amino-2,4-dimethoxypyridine can be utilized in the synthesis of pyrrolo[2,3-b]pyridines, a privileged scaffold in kinase inhibitor design[4]. A generalized approach involves the condensation of the aminopyridine with a suitable three-carbon synthon, followed by cyclization.

G cluster_pyrrolo_synthesis Synthesis of a Pyrrolo[2,3-b]pyridine Derivative aminopyridine 5-Amino-2,4-dimethoxypyridine intermediate Condensation Intermediate aminopyridine->intermediate Condensation carbonyl α-Haloketone or Aldehyde carbonyl->intermediate pyrrolopyridine Substituted Pyrrolo[2,3-b]pyridine intermediate->pyrrolopyridine Cyclization

Caption: Synthesis of a pyrrolo[2,3-b]pyridine derivative.

Quantitative Data and Physicochemical Properties

While extensive experimental data for 2,4-Dimethoxy-5-nitropyridine is not widely published, its physicochemical properties can be predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 607373-84-2[7]
Molecular Formula C7H8N2O4[7]
Molecular Weight 184.15 g/mol [7]
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solventsInferred

Conclusion and Future Outlook

2,4-Dimethoxy-5-nitropyridine represents a promising and versatile building block for heterocyclic synthesis. While its full potential is yet to be extensively explored in the peer-reviewed literature, its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The protocols and application notes provided herein, based on established chemical principles, offer a solid foundation for researchers to begin incorporating this valuable reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science. The further exploration of the reactivity of 2,4-Dimethoxy-5-nitropyridine is anticipated to unlock novel pathways to a diverse range of functional heterocyclic compounds.

References

  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from [Link]

  • Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Sadowski, B., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 138–142.
  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (1989). United States Patent (19).
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (2005). (12) United States Patent.
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (n.d.). REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2012). Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles. Organic Letters, 14(6), 1604–1607.
  • Kostakis, I. K., & Hadjipavlou-Litina, D. (2020). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 25(24), 5969.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716–1731.
  • Kumar, V., Sharma, P., & Kumar, S. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(37), 17112–17117.
  • ResearchGate. (n.d.). Synthesis of New[4][8][9]Chalсogenadiazoles Fused With Pyridine Skeleton and Their Reactions With Neutral C‐Nucleophiles. Retrieved from [Link]

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Application

Application Note: A Validated Protocol for the Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxy-5-nitropyridine

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Introduction: The Strategic Importance of C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and fine chemical industries, for constructing complex molecular architectures.[1][3] The core of this transformation involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][4]

Substituted pyridine scaffolds are of immense interest in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[5] The specific substrate, 2,4-dimethoxy-5-nitropyridine, serves as a valuable building block. The electron-withdrawing nitro group and the electron-donating methoxy groups create a unique electronic profile, making it a versatile precursor for a range of functionalized biarylpyridines.

This application note provides a robust and meticulously validated protocol for the Suzuki coupling of 2,4-dimethoxy-5-nitropyridine with arylboronic acids. We will delve into the mechanistic underpinnings, offer a detailed step-by-step procedure, and address critical safety and troubleshooting considerations to ensure reproducible and high-yielding results in your laboratory.

The Catalytic Heart of the Reaction: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex.[2][6] The cycle seamlessly regenerates the active catalyst while producing the desired biaryl product. The process is universally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the organic halide (in this case, a substituted pyridine, although a halide must be present on the pyridine ring for this reaction to proceed as described). This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[1][2]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which readily transfers its organic group to the Pd(II) center, displacing a halide.[7][8][9][10]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[6]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX  Ar-X (Halide) oa_label Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdX->ArPdAr_prime  X⁻ tm_label Transmetalation ArPdAr_prime->Pd0  Ar-Ar' (Product) re_label Reductive Elimination Boronate Ar'-B(OR)₃⁻ (Activated Boronate) Boronate->ArPdAr_prime Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 5-Nitro-2,4-dimethoxy-biphenyl Derivatives

This protocol details a general procedure for the coupling of a halogenated 2,4-dimethoxy-5-nitropyridine with a generic arylboronic acid. Note: 2,4-Dimethoxy-5-nitropyridine itself does not have a leaving group for coupling. A halogen (e.g., Br, Cl) must be present on the pyridine ring, for example, at the 6-position, for this reaction to be applicable. For this protocol, we will assume the starting material is 6-Bromo-2,4-dimethoxy-5-nitropyridine .

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier
6-Bromo-2,4-dimethoxy-5-nitropyridine>97% PurityStandard chemical supplier
Arylboronic Acid>97% PurityStandard chemical supplier
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeStandard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard chemical supplier
1,4-DioxaneAnhydrous, >99.8%Standard chemical supplier
Deionized Water18.2 MΩ·cmIn-house
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
HexanesACS GradeStandard chemical supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplier
Celite® 545Filtration AgentStandard chemical supplier
Silica Gel230-400 meshStandard chemical supplier
Argon or Nitrogen GasHigh Purity (99.998%)Standard gas supplier
Schlenk Flask / Pressure Vessel---Standard labware supplier
Reaction Parameters Table
ComponentMolar Eq.MolMass/VolumeNotes
6-Bromo-2,4-dimethoxy-5-nitropyridine1.01.0 mmol264 mgLimiting Reagent
Arylboronic Acid1.21.2 mmolVariesSlight excess to drive reaction
Pd(PPh₃)₄0.050.05 mmol58 mg5 mol% catalyst loading
K₂CO₃2.52.5 mmol345 mgAnhydrous base is crucial
1,4-Dioxane------8.0 mLDegassed solvent
Water------2.0 mLDegassed solvent
Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification A Dry glassware (Schlenk flask) B Add solid reagents: - Pyridine Halide - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ A->B C Evacuate & backfill with Argon (3x) B->C D Add degassed Dioxane/Water C->D E Heat to 100 °C with stirring D->E F Monitor by TLC (e.g., 12-24h) E->F G Cool to RT F->G H Filter through Celite, rinse with EtOAc G->H I Aqueous Extraction (EtOAc vs Water) H->I J Dry organic layer (Na₂SO₄) & concentrate I->J K Purify by Flash Column Chromatography J->K L Characterize pure product (NMR, MS) K->L

Figure 2: Experimental Workflow
  • Inert Atmosphere Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask or a suitable pressure vessel. Add the solid reagents: 6-bromo-2,4-dimethoxy-5-nitropyridine (264 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Causality: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[11] Establishing an inert atmosphere is critical for catalytic activity.[12]

  • Solvent Degassing and Addition: In a separate flask, prepare the solvent mixture of 1,4-dioxane (8.0 mL) and water (2.0 mL). Degas the solvent by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent mixture to the reaction flask via cannula or syringe.

  • Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours.

    • Process Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The disappearance of the starting halide indicates reaction completion.[13]

  • Reaction Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6][14] Wash the filter pad thoroughly with additional ethyl acetate (3 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increases in polarity. Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[16]

  • Reagents:

    • Nitroaromatics: 2,4-Dimethoxy-5-nitropyridine and its derivatives should be handled with care. They may be toxic if swallowed, inhaled, or absorbed through the skin. Avoid creating dust.

    • Palladium Catalysts: Palladium on carbon and other finely divided palladium catalysts can be pyrophoric, especially when dry and exposed to air.[11][17] Handle these catalysts under an inert atmosphere whenever possible.[12] For disposal, the catalyst should be wetted with water and placed in a clearly labeled, sealed container for hazardous waste.[12][18]

    • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and other organic solvents are flammable and can cause irritation. Avoid inhalation and skin contact.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst (oxidized).2. Insufficiently anhydrous base or solvents.3. Boronic acid decomposition (protodeboronation).1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., Pd(dppf)Cl₂). Ensure the inert atmosphere is maintained.2. Use freshly dried, powdered base and anhydrous grade solvents.3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[19]
Side Product Formation (Homocoupling) Boronic acid homocoupling can be promoted by oxygen.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Hydrolysis of Product If the product contains sensitive functional groups (e.g., esters), the basic aqueous conditions can cause hydrolysis.Use a non-aqueous base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) in an anhydrous organic solvent (e.g., Toluene, THF).[7][20]
Difficulty in Purification Product co-elutes with byproducts from the boronic acid or catalyst ligands.1. After work-up, try triturating the crude solid with a solvent that dissolves the impurities but not the product (e.g., ether or hexanes).2. Filter the crude solution through a small plug of silica or a scavenger resin to remove polar impurities before chromatography.[14]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. Available at: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available at: [Link]

  • UIVD. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Available at: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • National Academy of Sciences. LCSS: PALLADIUM ON CARBON. Available at: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]

  • Arkivoc. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Bangalore Refinery. Catalysts. Available at: [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]

  • Reddit. Hydrophilic Suzuki-coupling product workup?. Available at: [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]

  • ACS Publications. Don't Forget the Workup. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • ResearchGate. Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 2,4-Dimethoxy-5-nitropyridine in Modern Drug Discovery

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4-dimethoxy-5-nitropyridine as a versatile scaffold in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4-dimethoxy-5-nitropyridine as a versatile scaffold in the synthesis of targeted therapeutic agents. This document provides an in-depth analysis of its chemical reactivity, detailed synthetic protocols, and its application in the design of kinase inhibitors, a cornerstone of modern oncology and inflammation research.

Introduction: The Strategic Value of the Nitropyridine Scaffold

Pyridines are a foundational structural motif in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety.[1] Among pyridine derivatives, nitropyridines have emerged as particularly valuable precursors in medicinal chemistry.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations and providing a versatile functional handle for molecular elaboration.

While halogenated nitropyridines, such as 2,4-dichloro-5-nitropyridine, are well-documented starting materials for nucleophilic aromatic substitution (SNAr) reactions,[2][3] the 2,4-dimethoxy-5-nitropyridine scaffold offers a different, yet equally potent, set of synthetic opportunities. The methoxy groups, while less labile than chlorides, modulate the electronic character of the ring and can be strategically retained or transformed. The primary point of synthetic diversification for this molecule, however, lies in the chemical reactivity of the nitro group. Its reduction to an amine is a gateway to a vast array of subsequent chemical modifications, enabling the construction of complex molecular architectures.[4]

This guide will focus on the application of 2,4-dimethoxy-5-nitropyridine in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[5]

Physicochemical Properties and Reactivity Profile

2,4-Dimethoxy-5-nitropyridine is a crystalline solid with the molecular formula C7H8N2O4.[6] Its reactivity is primarily dictated by the interplay between the electron-donating methoxy groups at the C2 and C4 positions and the strongly electron-withdrawing nitro group at the C5 position.

PropertyValueReference
Molecular Formula C7H8N2O4[6]
Molecular Weight 184.15 g/mol [6]
CAS Number 607373-84-2[6]
Appearance Solid-
Storage Sealed in dry, 2-8°C[6]

The key to unlocking the synthetic potential of 2,4-dimethoxy-5-nitropyridine is the selective reduction of the C5-nitro group to form 5-amino-2,4-dimethoxypyridine. This transformation converts the electron-withdrawing nitro substituent into a versatile nucleophilic amino group, which can then be used in a variety of coupling reactions to build the target molecule.

Core Reactivity Workflow

The general workflow for utilizing 2,4-dimethoxy-5-nitropyridine in drug discovery, particularly for kinase inhibitor synthesis, follows a logical progression of chemical transformations.

G A 2,4-Dimethoxy-5-nitropyridine (Starting Material) B Nitro Group Reduction A->B e.g., H2, Pd/C or Fe/NH4Cl C 5-Amino-2,4-dimethoxypyridine (Key Intermediate) B->C D Amide Coupling / Buchwald-Hartwig Amination / etc. C->D Reaction with acyl chloride or aryl halide E Elaborated Pyridine Scaffold D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final Drug Candidate (e.g., Kinase Inhibitor) F->G

Caption: General synthetic workflow using 2,4-dimethoxy-5-nitropyridine.

Application in Kinase Inhibitor Synthesis: A Case Study

Kinase inhibitors often feature a heterocyclic core that forms crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding site. The pyridine ring of 2,4-dimethoxy-5-nitropyridine serves as an excellent foundation for such a core. The amino group, generated from the reduction of the nitro group, provides a versatile point of attachment for other fragments of the inhibitor, influencing potency and selectivity.

Below is a detailed, hypothetical protocol for the synthesis of a novel kinase inhibitor scaffold based on 2,4-dimethoxy-5-nitropyridine, targeting a signaling pathway such as the Rho-Kinase (ROCK) pathway, which is implicated in conditions like hypertension and cancer.[3]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho family of GTPases and their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of the actin cytoskeleton.[3] Extracellular signals activate RhoA, which in turn activates ROCK. Activated ROCK phosphorylates multiple substrates, leading to increased cellular contraction and motility.[3] Inhibiting this pathway is a key therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLCP ROCK->MLCP Phosphorylation (Inhibition) MLC MLC ROCK->MLC Direct Phosphorylation MLCP_P p-MLCP (Inactive) MLCP->MLCP_P MLC_P p-MLC MLC->MLC_P MLC_P->MLC Dephosphorylation Actomyosin Actomyosin Contraction & Cytoskeletal Reorganization MLC_P->Actomyosin Inhibitor Synthesized Inhibitor Inhibitor->ROCK Inhibition Ext_Signal Extracellular Signal Ext_Signal->GPCR

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.

Experimental Protocols

Protocol 1: Reduction of 2,4-Dimethoxy-5-nitropyridine to 5-Amino-2,4-dimethoxypyridine

This procedure details the critical first step in functionalizing the scaffold: the reduction of the nitro group. The use of iron powder in the presence of an acid catalyst is a classic, scalable, and cost-effective method.

Materials:

  • 2,4-Dimethoxy-5-nitropyridine (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (0.2 eq)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dimethoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride (0.2 eq).

  • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-2,4-dimethoxypyridine. The product can be purified further by column chromatography if necessary.

Causality: The iron metal acts as the reducing agent in an acidic environment facilitated by ammonium chloride. The nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group. This method is generally preferred over catalytic hydrogenation for nitro compounds containing other reducible groups, though in this case, catalytic hydrogenation (e.g., H2, Pd/C) would also be effective.

Protocol 2: Amide Coupling to Synthesize a Core Inhibitor Fragment

This protocol describes the coupling of the newly formed amine with a substituted benzoyl chloride. This amide bond is a common feature in many kinase inhibitors, often participating in hydrogen bonding with the kinase hinge region.

Materials:

  • 5-Amino-2,4-dimethoxypyridine (1.0 eq)

  • Substituted Benzoyl Chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-amino-2,4-dimethoxypyridine (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for the disappearance of the starting amine by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2,4-dimethoxy-5-pyridinyl)benzamide derivative.

Causality: The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Further Elaboration

While 2,4-dimethoxy-5-nitropyridine itself is not primed for direct cross-coupling, derivatization can introduce a handle for such reactions. For instance, if the synthesis started with a halogenated precursor, a Suzuki coupling could be employed. A related example using 2-chloro-3-nitropyridine demonstrates the principle of using palladium catalysis to form C-C bonds, a cornerstone of modern synthetic chemistry.[7][8]

Hypothetical Example: If our core fragment from Protocol 2 contained a bromine or iodine atom (introduced in an earlier step not shown), a Suzuki coupling could be performed as follows.

Materials:

  • Aryl-halide substituted pyridine core (1.0 eq)

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., Na2CO3 or K2CO3) (2.0 eq)

  • Solvent mixture (e.g., 1,2-Dimethoxyethane (DME) and water)

Procedure:

  • In a microwave vessel or a round-bottom flask, combine the aryl-halide pyridine core (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., DME/water 3:1).

  • Purge the mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Heat the reaction mixture (e.g., 80-120 °C) with stirring for 2-12 hours. Microwave irradiation can significantly reduce reaction times.[7][8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the final biaryl product.

Causality: The palladium catalyst undergoes a catalytic cycle of oxidative addition to the aryl-halide bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Conclusion and Future Outlook

2,4-Dimethoxy-5-nitropyridine represents a valuable, albeit less explored, building block in the synthetic chemist's toolbox. Its true potential is realized through the strategic reduction of its nitro group, which opens a gateway to a multitude of derivatizations. The protocols outlined in this guide, based on well-established chemical principles, demonstrate a clear and logical path from this starting material to complex, biologically relevant scaffolds such as kinase inhibitors. As the demand for novel, highly specific targeted therapies continues to grow, the creative application of such versatile heterocyclic precursors will remain a critical driver of innovation in drug discovery.[9]

References

  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central (PMC), NIH.
  • Synthesis of Dyes and Pigments from 2,4-Dichloro-5-nitropyridine: Application Notes and Protocols. Benchchem.
  • Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. Benchchem.
  • 2-Methoxy-5-nitropyridine | CAS 5446-92-4 | Purity. Benchchem.
  • Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. IUCr.
  • 2-Methoxy-5-nitropyridine. Chem-Impex.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. IUCr Journals.
  • 2,4-Dimethoxy-5-nitropyridine. BLD Pharm.
  • A Comparative Guide to Nitropyridine Building Blocks in Drug Discovery: Focus on 6-Methoxy. Benchchem.
  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxy-5-nitropyridine

Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical hete...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As a key intermediate in the development of targeted therapeutic agents, such as protein tyrosine kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, offering robust troubleshooting advice and optimized workflows to overcome common synthetic hurdles.

Section 1: Overview of Synthetic Strategies

The synthesis of 2,4-Dimethoxy-5-nitropyridine is typically approached via two distinct pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired level of control over purity and yield.

  • Route A: Direct Nitration. This approach involves the direct electrophilic nitration of 2,4-dimethoxypyridine. While appearing more direct, this route is often challenging. The two methoxy groups are strongly activating, making the pyridine ring highly susceptible to nitration. However, this high reactivity can lead to poor regioselectivity and the formation of undesired isomers or di-nitro byproducts.[2] Controlling the reaction conditions is critical and often results in lower overall yields.

  • Route B: Multi-step Synthesis via Nucleophilic Aromatic Substitution (SNAr). This is generally the more reliable and controllable method. It begins with a pre-functionalized pyridine ring, typically 2,4-dichloropyridine, which is first nitrated and then subjected to a double nucleophilic substitution with sodium methoxide. The electron-withdrawing nitro group is essential as it activates the C2 and C4 positions, facilitating the displacement of the chloride leaving groups by the methoxide nucleophile.[3] This route offers superior control over regioselectivity and generally produces a cleaner product with higher yields.

G cluster_A Route A: Direct Nitration cluster_B Route B: Multi-step SNAr (Recommended) A_start 2,4-Dimethoxypyridine A_end 2,4-Dimethoxy-5-nitropyridine A_start->A_end Nitration (e.g., HNO₃/H₂SO₄) Challenges: Low regioselectivity, over-nitration B_start 2,4-Dichloropyridine B_inter 2,4-Dichloro-5-nitropyridine B_start->B_inter Nitration B_end 2,4-Dimethoxy-5-nitropyridine B_inter->B_end Double SNAr (2 eq. NaOMe, MeOH) Benefit: High regioselectivity, better control

Caption: Comparison of primary synthetic routes to 2,4-Dimethoxy-5-nitropyridine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recommended multi-step synthesis (Route B).

Step 1: Nitration of 2,4-Dichloropyridine

Q: My nitration reaction of 2,4-dichloropyridine results in a low yield and a dark, tarry crude product. What is the primary cause?

A: This is a frequent issue and almost always points to inadequate temperature control.

  • Causality: The nitration of aromatic systems is a highly exothermic process. The pyridine ring, even when substituted with deactivating chloro groups, can be susceptible to decomposition and side-reactions at elevated temperatures. A runaway exotherm leads to the formation of complex, often polymeric, nitrogen-containing byproducts that appear as tar.

  • Troubleshooting Steps:

    • Temperature Management: The addition of the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) must be performed slowly and with aggressive cooling.[4] Maintain the internal reaction temperature between 0°C and 10°C throughout the addition.

    • Quenching Protocol: The reaction workup is equally critical. The reaction mixture should be quenched by pouring it slowly onto a large volume of crushed ice with vigorous stirring. This dissipates the heat generated from the dilution of the strong acids and precipitates the product in a cleaner form. Never add water to the acid mixture, as this can cause a violent, localized exotherm.

    • Monitor Reaction Time: Over-extending the reaction time after the addition is complete can also contribute to byproduct formation. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion without significant degradation.

Step 2: Methoxylation of 2,4-Dichloro-5-nitropyridine

Q: My methoxylation reaction is incomplete. TLC analysis shows significant amounts of starting material and a mono-substituted intermediate (2-chloro-4-methoxy-5-nitropyridine). How can I drive the reaction to completion?

A: This problem typically stems from issues with the nucleophile, the solvent, or insufficient reaction time/temperature. The key is understanding that this is a sequential SNAr reaction.

  • Causality: The displacement of the first chloride is generally faster than the second. To ensure the reaction proceeds to the di-substituted product, you must maintain optimal conditions for the second, slower substitution.

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry: Sodium methoxide is highly hygroscopic. The presence of water will consume the methoxide and can lead to undesired hydrolysis byproducts. Use freshly opened, anhydrous sodium methoxide or prepare it fresh from sodium metal and anhydrous methanol.[5] Ensure you are using a slight excess (at least 2.2 equivalents) to drive the reaction to completion.

    • Solvent Purity: The reaction must be conducted in an anhydrous solvent, typically methanol.[5] Water in the solvent will compete with the methoxide nucleophile.

    • Temperature and Time: While the initial substitution may occur at room temperature, driving the second substitution often requires heating. Refluxing in methanol is a common strategy.[5] Extend the reaction time and monitor by TLC until the mono-substituted intermediate is fully consumed.

G cluster_outcomes cluster_solutions_incomplete cluster_solutions_low_yield start Low Yield or Incomplete Methoxylation Reaction check_tlc Analyze reaction mixture by TLC. What is present? start->check_tlc sm_present Significant Starting Material (2,4-dichloro-5-nitropyridine) and Mono-adduct check_tlc->sm_present Incomplete Conversion product_only Mainly Di-methoxy Product, but yield is low check_tlc->product_only Complete Conversion sol_naome 1. Verify NaOMe Quality & Stoichiometry - Use anhydrous reagent - Use >2.2 equivalents sol_workup 1. Check Workup pH - Avoid strongly acidic/basic conditions during extraction sol_solvent 2. Ensure Anhydrous Methanol sol_conditions 3. Increase Reaction Temp/Time - Heat to reflux - Monitor until completion sol_purify 2. Optimize Purification - Recrystallize from Ethanol/Water - Consider column chromatography

Caption: Troubleshooting decision tree for the SNAr methoxylation step.

Section 3: Optimized Experimental Protocols

The following protocols are based on established procedures for analogous pyridine systems and are optimized for yield and purity.[4][5][6]

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyridine
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichloropyridine (1.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

  • Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4-dichloropyridine, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the mixture to stir at 5-10°C for 1-2 hours, monitoring by TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

  • Drying: Dry the pale yellow solid under vacuum to yield 2,4-dichloro-5-nitropyridine.

Protocol 2: Synthesis of 2,4-Dimethoxy-5-nitropyridine
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.

  • Methoxide Preparation: Carefully add sodium metal (2.2 eq) in small portions to the methanol at 0°C. Allow all the sodium to react completely to form sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-nitropyridine (1.0 eq) portion-wise.

  • Heating: After the addition, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the starting material and the mono-substituted intermediate.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl to pH ~7.

  • Extraction: Remove the methanol under reduced pressure. To the remaining residue, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the nitro group in the methoxylation step? A: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the pyridine ring, particularly from the ortho (C4) and para (C2) positions. This creates a significant partial positive charge at these carbons, making them highly susceptible to attack by nucleophiles like the methoxide ion in an SNAr reaction. Without the nitro group, this reaction would not proceed under these conditions.[3][7]

Q: Why is the multi-step SNAr route generally preferred over direct nitration? A: Control. The multi-step route offers superior regiochemical control. Nitrating 2,4-dichloropyridine reliably places the nitro group at the 5-position due to the directing effects of the chloro groups. In contrast, nitrating the highly activated 2,4-dimethoxypyridine can lead to a mixture of products that are difficult to separate, resulting in a lower yield of the desired isomer.

Q: What are the primary safety considerations for this synthesis? A: The nitration step requires extreme caution. Nitrating mixtures are highly corrosive and can cause severe burns. The reaction is highly exothermic and has the potential for runaway if cooling is insufficient. The methoxylation step involves sodium metal, which is highly reactive with water and flammable. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Section 5: Data Summary Table

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Nitration2,4-Dichloropyridine, HNO₃, H₂SO₄0 - 101 - 275 - 85%[4]
2Methoxylation2,4-Dichloro-5-nitropyridine, NaOMe, MeOHReflux (~65)4 - 690 - 98%[5]

References

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • International Union of Crystallography. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • IUCr Journals. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • IOPscience. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,4-Dimethoxy-5-nitropyridine Synthesis

Welcome to the technical support center for the synthesis of 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. The synthesis, primarily achieved through a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyridine, is highly dependent on reaction temperature. Proper temperature control is paramount to achieving high yields, minimizing impurities, and ensuring a safe and reproducible process.

This document provides in-depth, experience-based answers to common challenges, detailed protocols, and a logical framework for troubleshooting your reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2,4-dimethoxy-5-nitropyridine. The answers are framed to not only solve the immediate problem but also to provide a deeper understanding of the reaction mechanism and parameter interplay.

Q1: My synthesis of 2,4-dimethoxy-5-nitropyridine is resulting in a very low yield. What are the primary causes?

A1: Low yield is a frequent challenge and typically stems from one of three areas: incomplete reaction, formation of side products due to incorrect temperature, or issues with reagent quality.

  • Incomplete Reaction: The target molecule is formed by a double substitution reaction where two chloride atoms are replaced by methoxy groups. The first substitution at the C4 position is relatively fast due to the stabilizing effect of the para-nitro group on the Meisenheimer intermediate.[1][2] The second substitution at the C2 position is slower and requires more energy. If the reaction temperature is too low or the reaction time is too short, you will likely isolate the mono-substituted intermediate, 2-chloro-4-methoxy-5-nitropyridine, as a major component of your crude product.

  • Side Reactions/Decomposition: While heat is required to drive the reaction to completion, excessive temperatures can be detrimental. Nitroaromatic compounds can be susceptible to decomposition at high temperatures, often indicated by the reaction mixture turning dark brown or black.[3] Furthermore, sodium methoxide is a strong base, and at elevated temperatures, it can promote undesired side reactions.[4][5]

  • Reagent Quality: Sodium methoxide is highly sensitive to moisture and air.[4][6] Exposure to atmospheric moisture will hydrolyze it to sodium hydroxide and methanol, reducing its nucleophilicity and potentially introducing unwanted reactivity. Always use fresh, anhydrous methanol and high-quality sodium methoxide, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm monitoring my reaction by TLC and see a persistent intermediate spot that I suspect is the mono-substituted product. How can I push the reaction to completion?

A2: This is a classic sign of insufficient thermal energy to overcome the activation barrier for the second substitution. You have correctly identified the most common bottleneck in this synthesis.

The solution is to increase the reaction temperature. The methoxylation of 2,4-dichloro-5-nitropyridine is often performed at reflux in methanol.[1][7] If you are running the reaction below reflux, gradually increasing the temperature to a gentle reflux is the first logical step.

If you are already at reflux, consider the following:

  • Increase Reaction Time: Continue monitoring the reaction by TLC or LC-MS. The second substitution may simply require a longer reaction time (several hours) to go to completion.

  • Solvent Choice: While methanol is the standard solvent as it's the source of the methoxide, in some specialized cases for difficult SNAr reactions, a higher-boiling-point solvent could be considered, though this would require careful planning and is not standard for this specific transformation. For this synthesis, optimizing time and temperature in methanol is the most direct approach.

Q3: My reaction mixture turns very dark, and the final workup yields a tar-like substance with very little desired product. What is happening?

A3: A dark, tarry mixture is a strong indicator of product decomposition or extensive side reactions, almost always linked to excessive heat.[3] The electron-deficient nitropyridine ring, while activated for substitution, can be unstable under harsh conditions.[8]

Causality and Solution: The energy you are putting into the system to force the second substitution is exceeding the decomposition threshold of the product or intermediates. The key is to find the "sweet spot" where the reaction proceeds efficiently without significant degradation.

  • Systematic Temperature Reduction: If you are refluxing at a high temperature, reduce it. Find the minimum temperature at which the reaction still proceeds to completion, even if it takes longer. A controlled heating mantle with a temperature probe is essential.

  • Check Reagent Stoichiometry: Ensure you are not using a large excess of sodium methoxide, as this can increase the basicity of the mixture and contribute to side reactions at higher temperatures. A slight excess (e.g., 2.2-2.5 equivalents for the double substitution) is typically sufficient.

Q4: What is a good starting temperature for this reaction, and how should I approach a systematic optimization?

A4: A reliable starting point for this reaction is a gentle reflux of methanol (~65 °C). This temperature is often sufficient to drive the reaction to completion without causing rapid decomposition.

For a systematic optimization, a Design of Experiments (DoE) approach on a small scale is ideal. If resources are limited, a simpler approach is to run a few parallel reactions:

Experiment Temperature Reaction Time Objective
150 °C8 hoursEstablish a baseline for low-temperature reactivity.
265 °C (Reflux)8 hoursStandard literature condition; likely to be optimal.
375 °C (Reflux in sealed vessel, use caution )4 hoursTest if higher temp speeds up reaction without decomposition.

Monitor each reaction by LC-MS to track the disappearance of starting material, the appearance/disappearance of the mono-substituted intermediate, and the formation of the desired product. This data will provide a clear picture of the optimal temperature-time relationship for your specific setup.

Q5: What are the critical safety precautions for this reaction, especially at elevated temperatures?

A5: Safety is non-negotiable. This reaction involves multiple hazards that are amplified by heat.

  • Sodium Methoxide: This reagent is corrosive, flammable, and reacts violently with water.[5][9] It can cause severe skin and eye burns.[4] Always handle it in a fume hood, under an inert atmosphere, away from any sources of ignition, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10]

  • Methanol: This is a flammable and toxic solvent. Heating it to reflux creates flammable vapors. Ensure your reaction setup is properly assembled with a condenser to prevent vapor escape and is performed in a well-ventilated fume hood.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are energetic and can be thermally unstable. While 2,4-dimethoxy-5-nitropyridine is not typically explosive, heating nitro compounds should always be done with caution and behind a blast shield if possible.

  • Pressure: Never heat a closed system. If performing the reaction above the solvent's boiling point, a properly sealed and pressure-rated vessel must be used. For standard lab synthesis, refluxing under a condenser is sufficient and safer.

Troubleshooting Workflow for Low Yield

When encountering a low yield, a logical, step-by-step diagnostic process is crucial. The following diagram outlines a decision-making workflow to identify and solve the root cause of the issue.

TroubleshootingWorkflow start_node Low Yield of Product check_node Intermediate or SM in crude LC-MS/TLC? start_node->check_node Begin Diagnosis cause_node1 Cause: Incomplete Reaction check_node->cause_node1 Yes check_node2 Reaction mixture dark/tarry? check_node->check_node2 No cause_node cause_node action_node action_node action_node1 1. Increase Reaction Temperature (e.g., to reflux). 2. Increase Reaction Time. cause_node1->action_node1 Solution cause_node2 Cause: Decomposition check_node2->cause_node2 Yes cause_node3 Cause: Reagent Inactivity check_node2->cause_node3 No action_node2 1. Decrease Reaction Temperature. 2. Find optimal balance of temp vs. time. cause_node2->action_node2 Solution action_node3 1. Use fresh, anhydrous Sodium Methoxide & Methanol. 2. Ensure inert atmosphere. cause_node3->action_node3 Solution

Caption: Troubleshooting workflow for diagnosing low yield in the synthesis of 2,4-dimethoxy-5-nitropyridine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and optimization of the reaction.

Protocol 1: Standard Synthesis of 2,4-Dimethoxy-5-nitropyridine

This protocol is based on typical literature procedures for the double nucleophilic substitution on 2,4-dichloro-5-nitropyridine.[1]

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Sodium methoxide (2.5 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heat source (heating mantle)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in a heating mantle on a magnetic stirrer. Equip the flask with a reflux condenser and an inert gas inlet.

  • Reagent Preparation: In the reaction flask, add anhydrous methanol. Under a blanket of inert gas, carefully add sodium methoxide (1.0 eq) and stir until it is fully dissolved. Note: If starting with solid sodium methoxide, this dissolution can be exothermic.

  • Addition of Starting Material: Once the sodium methoxide is dissolved, add the 2,4-dichloro-5-nitropyridine (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material and the mono-substituted intermediate are no longer observed. This may take 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,4-dimethoxy-5-nitropyridine.

Protocol 2: Systematic Temperature Optimization

This protocol outlines a method for efficiently determining the optimal reaction temperature.

  • Setup: Prepare three identical small-scale reaction vessels (e.g., 25 mL flasks) with condensers and inert gas inlets.

  • Reaction Preparation: Prepare a stock solution of sodium methoxide in methanol. Prepare a stock solution of 2,4-dichloro-5-nitropyridine in methanol.

  • Execution:

    • To each flask, add the same volume of the sodium methoxide solution followed by the same volume of the starting material solution.

    • Set each reaction to a different temperature (e.g., Flask 1: 50 °C, Flask 2: 60 °C, Flask 3: 65 °C).

  • Analysis:

    • Take a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h).

    • Quench each aliquot and analyze by LC-MS.

    • Plot the percentage of starting material, intermediate, and product versus time for each temperature. The optimal temperature will be the one that gives the fastest conversion to the desired product with the minimal formation of degradation impurities.

References
  • Loba Chemie. SODIUM METHOXIDE 0.5M SOLUTION IN METHANOL ACS MSDS. [Link]

  • International Union of Crystallography. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper - Not provided in snippet]. [Link]

  • Google Patents.

Sources

Optimization

challenges in the scale-up synthesis of 2,4-Dimethoxy-5-nitropyridine

Technical Support Center: Scale-Up Synthesis of 2,4-Dimethoxy-5-nitropyridine This guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the scale-up synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 2,4-Dimethoxy-5-nitropyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the scale-up synthesis of 2,4-Dimethoxy-5-nitropyridine. The nitration of an electron-rich pyridine system is a powerful transformation, but one fraught with challenges when transitioning from the bench to pilot or production scale. This document is structured to address specific, practical issues encountered in the field, moving beyond simple protocols to explain the underlying causality and ensure process safety and integrity.

Core Principles: The Chemistry of Pyridine Nitration

The synthesis of 2,4-Dimethoxy-5-nitropyridine is an electrophilic aromatic substitution. Understanding the mechanism is critical for troubleshooting and optimization. The reaction relies on the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2]

Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-donating methoxy groups at the 2- and 4-positions activate the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. They direct the incoming electrophile to the ortho and para positions. The pyridine nitrogen, however, is an electron-withdrawing group that deactivates the ring. The C-5 position is ortho to the C-4 methoxy group and meta to the C-2 methoxy group and the ring nitrogen, representing the most favorable position for substitution.

Reaction Mechanism Overview

Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Catalyst Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex H2O H₂O HSO4_minus HSO₄⁻ Substrate 2,4-Dimethoxypyridine Substrate->Sigma_Complex + NO₂⁺ Product 2,4-Dimethoxy-5-nitropyridine Sigma_Complex->Product - H⁺ Thermal_Runaway_Response Start Temperature Excursion Detected (Rise > 5°C above setpoint) Stop_Addition IMMEDIATELY STOP Nitric Acid Addition Start->Stop_Addition Max_Cooling Maximize Jacket Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation Speed & Function Max_Cooling->Check_Agitation Monitor Monitor Internal Temp (T_i) Check_Agitation->Monitor Is_Controlled Is T_i decreasing or stable? Monitor->Is_Controlled Resume_Normal Maintain Monitoring Proceed with Caution Is_Controlled->Resume_Normal Yes Prepare_Quench Prepare Emergency Quench (e.g., Large volume of ice) Is_Controlled->Prepare_Quench No Quench EXECUTE EMERGENCY QUENCH Prepare_Quench->Quench

Caption: Emergency response workflow for a temperature excursion.

Q2: I am observing brown-yellow gas evolving from the reactor. What does this signify?

A2: This is a critical warning sign. The brown-yellow gas is nitrogen dioxide (NO₂), which indicates that decomposition reactions are occurring. [1][4]This decomposition is highly exothermic and can be a precursor to a thermal runaway. [4]It can be caused by excessive temperature, localized hot spots, or the presence of impurities. Follow all the steps outlined in Q1 immediately; this situation is extremely hazardous.

Category 2: Yield and Purity Issues

Q3: My reaction yield is significantly lower than in the lab-scale experiment. What are the common causes?

A3: Low yield on scale-up can be attributed to several factors:

  • Poor Temperature Control: If the temperature is too low, the reaction may be incomplete. Conversely, if it's too high, side reactions and decomposition can consume starting material and product. [5]* Inefficient Mixing: In large vessels, inadequate agitation can lead to poor mass transfer, leaving pockets of unreacted starting material.

  • Sub-optimal Reagent Addition: Adding the nitrating agent too slowly can prolong the reaction time, potentially leading to degradation. Adding it too quickly can cause temperature spikes and side-product formation. [4]* Losses During Work-up: The quenching and neutralization steps are critical. The product may have some solubility in the acidic aqueous phase before neutralization. Ensure the pH is correctly adjusted. Furthermore, handling larger volumes increases the chance of physical losses. [6] Q4: My final product is contaminated with an isomeric impurity. How can I prevent its formation?

A4: Isomer formation is almost always a result of poor temperature control. [5]While the 5-nitro isomer is thermodynamically and kinetically favored under controlled conditions, higher temperatures can provide enough energy to overcome the activation barrier for nitration at other positions (e.g., C-6). To mitigate this:

  • Maintain Strict Temperature Control: Keep the internal reaction temperature between 0-10 °C throughout the nitric acid addition.

  • Slow, Subsurface Addition: Ensure the nitrating agent is added slowly and below the surface of the reaction mixture to promote rapid dispersion and prevent localized temperature spikes.

Category 3: Work-up and Purification

Q5: During the quench and neutralization steps, I'm getting a thick slurry that is difficult to stir and extract. How can I improve this?

A5: This is a common issue when scaling up.

  • Quench Volume: Ensure you are quenching the reaction mixture into a sufficiently large volume of crushed ice (typically 5-10 times the reaction volume). This helps dissipate the heat of dilution and keeps the product precipitated.

  • Slow Neutralization: Add the neutralizing base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) very slowly with vigorous stirring and efficient cooling. Rapid neutralization generates significant heat and gas, which can be hazardous and lead to poor product morphology.

  • Solvent Choice: For extraction, select a solvent in which the product is highly soluble and the impurities are not, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. [6]

Frequently Asked Questions (FAQs)

Q: Why is it critical to add the reagents in a specific order (substrate to sulfuric acid, then add nitric acid)? A: This order is crucial for safety and selectivity. Dissolving the 2,4-dimethoxypyridine in sulfuric acid first allows for effective heat dissipation and ensures the substrate is fully protonated and solubilized before the nitrating agent is introduced. Adding sulfuric acid to nitric acid can create localized hot spots and uncontrolled generation of the nitronium ion. [1] Q: Can I use a different nitrating agent to avoid the mixed acid system? A: While other nitrating systems exist (e.g., acetyl nitrate, nitronium tetrafluoroborate), the nitric acid/sulfuric acid system is the most common, cost-effective, and well-understood for industrial-scale nitration. [7][8]Alternative reagents often present their own scale-up challenges, including cost, stability, and different safety profiles.

Q: What are the key parameters to monitor during the reaction? A: Continuous monitoring is essential for safety and consistency. [4]1. Internal Temperature: The most critical parameter. Use a calibrated thermocouple. 2. Agitator Speed/Power Draw: To ensure consistent mixing. 3. Reagent Addition Rate: To control the rate of heat generation. 4. Visual Observation: Changes in color or gas evolution are key indicators of reaction progress or deviation. [4] Q: How do I handle waste from a large-scale nitration reaction? A: The acidic aqueous waste must be neutralized before disposal. This should be done cautiously in a separate, well-ventilated vessel with cooling, as the neutralization is highly exothermic. Always follow your institution's and local regulations for hazardous waste disposal. [1]

Recommended Scale-Up Protocol

This protocol is a general guideline and must be adapted and risk-assessed for your specific equipment and scale.

Equipment:

  • Glass-lined or stainless steel reactor with a cooling jacket, rated for acidic conditions.

  • Overhead mechanical stirrer with sufficient power for viscous mixtures.

  • Calibrated thermocouple to monitor internal reaction temperature.

  • Addition funnel or pump for controlled, subsurface addition of nitric acid.

  • Nitrogen inlet to maintain an inert atmosphere.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging:

    • Charge the reactor with concentrated sulfuric acid (H₂SO₄, ~5-10 volumes relative to the substrate).

    • Begin aggressive stirring and cool the acid to 0-5 °C.

    • Slowly add 2,4-dimethoxypyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Nitration:

    • Once the substrate is fully dissolved, cool the mixture back down to 0-5 °C.

    • Begin the slow, dropwise, subsurface addition of concentrated nitric acid (HNO₃, ~1.1-1.3 eq).

    • CRITICAL: Maintain the internal temperature between 5-10 °C throughout the addition. [9]The addition time will depend on the scale and the reactor's cooling capacity but typically ranges from 2 to 6 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction's completion by a pre-validated analytical method (e.g., HPLC, TLC). [10][11]5. Quenching:

    • In a separate vessel, prepare a large amount of crushed ice (~10 kg of ice per 1 L of reaction mixture).

    • Very slowly, transfer the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step.

  • Neutralization & Isolation:

    • Cool the resulting aqueous slurry to below 10 °C.

    • Slowly add a cold, saturated solution of sodium bicarbonate or a 20% solution of sodium hydroxide until the pH reaches ~7-8.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Overall Synthesis Workflow

Synthesis_Workflow Start Start: 2,4-Dimethoxypyridine & Mixed Acid (H₂SO₄/HNO₃) Nitration Step 1: Nitration (0-10 °C) Start->Nitration Quench Step 2: Quenching (Pour onto ice) Nitration->Quench Neutralize Step 3: Neutralization (Base addition, pH 7-8) Quench->Neutralize Isolate Step 4: Isolation (Filtration & Washing) Neutralize->Isolate Purify Step 5: Purification (Recrystallization) Isolate->Purify End Final Product: 2,4-Dimethoxy-5-nitropyridine Purify->End

Caption: General workflow for the scale-up synthesis.

References

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). [Link]

  • ACS Publications. (2017). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. [Link]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • Quora. (2017). What is the effect of mixing sulfuric acid and nitric acid?[Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. [Link]

  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • Chemguide. the nitration of benzene - electrophilic substitution. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of 2,4-Dimethoxy-5-nitropyridine

Welcome to the technical support center for 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2).[][2] This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this cri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2).[][2] This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of 2,4-Dimethoxy-5-nitropyridine.

Section 1: Critical Safety Precautions

Before handling 2,4-Dimethoxy-5-nitropyridine or any related compounds, it is imperative to consult the full Safety Data Sheet (SDS).[5][6] This compound is considered hazardous and requires careful handling to avoid skin and eye irritation.[5][7]

Table 1: Recommended Personal Protective Equipment (PPE) and Handling Guidelines

Category Recommendation Rationale & Source
Eye/Face Protection Wear chemical safety goggles or a face shield. To prevent serious eye irritation from dust or splashes.[5][7] An accessible eye wash station is mandatory.[6]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat. The chemical is known to cause skin irritation.[5][8] Wash hands and any exposed skin thoroughly after handling.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing in dust or fumes.[6][9][10] If dust formation is unavoidable, a suitable respirator (e.g., N95 dust mask) is required.[9]
Handling Avoid ingestion and inhalation.[5][8] Do not eat, drink, or smoke in the work area.[6] Ensure all containers are properly grounded when transferring material.[10] Prevents accidental exposure and minimizes risks associated with chemical handling.
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[8][10][11] Ensures chemical stability and prevents degradation.[6]

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[5][6] | Contact with these materials can lead to hazardous reactions. |

Section 2: Troubleshooting Common Impurity Scenarios

This section addresses specific purification challenges in a question-and-answer format, providing both the underlying cause and a detailed, field-proven protocol for resolution.

Q1: My initial analysis (TLC, crude NMR) shows the presence of unreacted starting material, which is less polar than my product. How do I remove it?

Likely Cause: This issue typically arises from an incomplete reaction, where the nucleophilic substitution of a precursor (e.g., 2,4-dichloro-5-nitropyridine) is not driven to completion.[12]

Recommended Solution: Flash Column Chromatography

Flash column chromatography is the most effective method for separating compounds with different polarities. By using a solvent system that allows the desired product to have an Rf value of ~0.3-0.4, you can achieve excellent separation from less polar starting materials.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation:

    • Select a glass column appropriate for the scale of your reaction.

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).[13]

    • Pour the slurry into the column and gently tap to ensure even packing. Run solvent through the column to equilibrate the stationary phase.[13]

  • Sample Loading:

    • Dissolve your crude 2,4-Dimethoxy-5-nitropyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure to create a free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.[13]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% Hexane).

    • Gradually increase the polarity by adding an eluting solvent like ethyl acetate (EtOAc). A common gradient might be from 0% to 20% EtOAc in Hexane.[14] The precise gradient should be determined beforehand using Thin Layer Chromatography (TLC).

    • Monitor the elution process by collecting fractions and analyzing them by TLC.[13]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,4-Dimethoxy-5-nitropyridine.

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Collection cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_col Load onto Column pack_col->load_col dissolve Dissolve Crude Product adsorb Adsorb onto Silica (Dry Load) dissolve->adsorb adsorb->load_col elute Elute with Solvent Gradient load_col->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine Fractions Pure? evap Evaporate Solvent combine->evap combine->evap pure_prod Pure Product evap->pure_prod

Caption: Workflow for Purification by Flash Column Chromatography.
Q2: My product appears pure by NMR, but has a persistent yellow/orange color. What is this from and how can it be removed?

Likely Cause: The color likely originates from highly conjugated, trace-level impurities or degradation products that are difficult to detect by standard NMR. Nitropyridine compounds can sometimes form colored charge-transfer complexes or polymeric by-products.

Recommended Solution: Recrystallization or Activated Carbon Treatment

Recrystallization is an excellent technique for removing small amounts of impurities from a crystalline solid. The principle relies on the differential solubility of the compound and the impurity in a given solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • The ideal solvent is one in which 2,4-Dimethoxy-5-nitropyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screen potential solvents like ethanol, isopropanol, or ethyl acetate. For a related compound, acetone was used successfully.[15][16][17]

    • Alternatively, use a binary solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane or DMF) and then slowly add a poor solvent (like hexane or water) until turbidity persists.[18]

  • Dissolution:

    • Place the colored solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the color is intense, add a small amount (1-2% w/w) of activated carbon to the hot solution and swirl for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

    • Dry the purified crystals under vacuum.

Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose?

The optimal method depends on the nature of the impurities and the quantity of material. Use the following decision tree to guide your choice.

Caption: Decision tree for selecting a purification method.
Q2: How can I reliably assess the purity of my final product?

A single analytical method is often insufficient. A combination of techniques provides the most comprehensive assessment of purity.[3][19]

Table 2: Comparison of Analytical Methods for Purity Assessment

Method Principle Key Advantages Key Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[3] Excellent for quantifying non-volatile impurities; high sensitivity and precision.[19][20] Requires a reference standard for absolute quantification; may not detect impurities without a UV chromophore.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.[3] Excellent for identifying and quantifying volatile impurities and residual solvents.[19] Not suitable for non-volatile or thermally labile compounds.
qNMR Quantitative analysis based on the integration of NMR signals against a certified internal standard. Provides a direct measure of purity without needing a specific reference standard of the analyte; structure-specific.[19] Lower sensitivity compared to chromatographic methods; requires a well-resolved analyte signal.[3]

| TLC | Separation on a plate based on polarity. | Fast, inexpensive, and excellent for reaction monitoring and identifying suitable solvent systems for column chromatography.[18] | Not quantitative; provides only a qualitative assessment of purity. |

Q3: What are the best practices for the long-term storage of purified 2,4-Dimethoxy-5-nitropyridine?

Proper storage is crucial to maintain the purity of your compound.

  • Container: Store in a tightly sealed, clearly labeled container.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent slow oxidation or hydrolysis.

  • Conditions: Keep in a cool, dry, and dark place.[8][11]

  • Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][10]

References
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MedchemExpress.com. (2024, June 20). Safety Data Sheet.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitropyridine 97%.
  • Thermo Fisher Scientific. (2011, June 7). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine(5446-92-4).
  • IUCr Journals. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • IUCrData. (2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • CymitQuimica. (n.d.). 2-Hydroxy-4-methyl-5-nitropyridine.
  • PubMed Central (PMC). (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Sigma-Aldrich. (2025, July 29). Safety Data Sheet.
  • BOC Sciences. (n.d.). CAS 607373-84-2 2,4-Dimethoxy-5-nitropyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Online Material.
  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • BLD Pharm. (n.d.). 607373-84-2|2,4-Dimethoxy-5-nitropyridine.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis of Dyes and Pigments from 2,4-Dichloro-5-nitropyridine: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • PubMed Central (PMC). (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Analytical Methods. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity.
  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 13-Dehydroxyindaconitine using Column Chromatography.
  • PubMed Central (PMC). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • ResearchGate. (2025, October 17). (PDF) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole.

Sources

Optimization

stability of 2,4-Dimethoxy-5-nitropyridine under acidic or basic conditions

Welcome to the technical support guide for 2,4-Dimethoxy-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dimethoxy-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile building block. We will explore its stability under various chemical environments, helping you anticipate potential challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2,4-Dimethoxy-5-nitropyridine?

2,4-Dimethoxy-5-nitropyridine is a crystalline solid that is generally stable under standard ambient conditions of temperature and pressure when stored correctly.[1] However, its chemical structure—featuring a pyridine ring activated by a strong electron-withdrawing nitro group and two electron-donating methoxy groups—renders it susceptible to degradation under certain conditions, particularly in the presence of strong acids, strong bases, and potent nucleophiles.[1][2]

The key to its reactivity lies in the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the 5-nitro group make the ring electron-deficient, which facilitates nucleophilic attack. Conversely, the methoxy groups are susceptible to acid-catalyzed hydrolysis.

cluster_molecule 2,4-Dimethoxy-5-nitropyridine C1 N C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C4->C5 O2 O C4->O2 C5->C6 N_nitro N⁺ C5->N_nitro C6->C1 Me1 CH₃ O1->Me1 Me2 CH₃ O2->Me2 O_nitro1 O⁻ N_nitro->O_nitro1 O_nitro2 O⁻ N_nitro->O_nitro2

Caption: Structure of 2,4-Dimethoxy-5-nitropyridine.

Troubleshooting Guide: Stability Under Acidic Conditions
Q2: I observed decomposition of my compound in a strongly acidic solution. What is the likely degradation pathway?

Under strong acidic conditions (e.g., concentrated HCl, H₂SO₄), the primary degradation pathway is the hydrolysis of the methoxy groups. The reaction is initiated by the protonation of the pyridine ring nitrogen, which further increases the electron deficiency of the ring and makes the methoxy groups more susceptible to cleavage.

Causality:

  • Protonation: The basic nitrogen atom of the pyridine ring is protonated by the acid.

  • Activation: This protonation enhances the electron-withdrawing nature of the ring, weakening the C-O bonds of the methoxy groups.

  • Hydrolysis: Water molecules can then attack the carbon atoms of the methoxy groups, leading to their sequential cleavage to form methanol and the corresponding hydroxypyridines (pyridones). The 4-methoxy group is often more labile than the 2-methoxy group.

Acid_Degradation Start 2,4-Dimethoxy-5-nitropyridine Protonation Protonation of Ring Nitrogen Start->Protonation H⁺ Intermediate1 Protonated Species Protonation->Intermediate1 Hydrolysis1 Hydrolysis of 4-Methoxy Group Intermediate1->Hydrolysis1 H₂O Product1 2-Methoxy-4-hydroxy-5-nitropyridine Hydrolysis1->Product1 Hydrolysis2 Hydrolysis of 2-Methoxy Group Product1->Hydrolysis2 H₂O, Δ Product2 2,4-Dihydroxy-5-nitropyridine Hydrolysis2->Product2 Basic_Degradation Start 2,4-Dimethoxy-5-nitropyridine Attack Nucleophilic Attack (e.g., OH⁻ at C4) Start->Attack Nu⁻ Meisenheimer Meisenheimer Complex (Anionic σ-adduct) Attack->Meisenheimer Elimination Elimination of Methoxide (⁻OCH₃) Meisenheimer->Elimination Product 4-Hydroxy-2-methoxy-5-nitropyridine Elimination->Product SideReaction Further Reactions/ Polymerization Product->SideReaction Harsh Conditions

Caption: Proposed degradation pathway under basic/nucleophilic conditions.

Q5: Which methoxy group is more likely to be displaced under basic conditions?

Both the C2 and C4 positions are activated by the ring nitrogen. [3]However, the C4 position is 'para' to the strongly activating nitro group, while the C2 position is 'ortho'. In many SNAr reactions on substituted pyridines, the C4 position is kinetically favored for nucleophilic attack. Therefore, displacement of the 4-methoxy group is often the major pathway. However, the exact regioselectivity can depend on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to evaluate the stability of 2,4-Dimethoxy-5-nitropyridine under various stress conditions, which is crucial for understanding its degradation profile.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of 2,4-Dimethoxy-5-nitropyridine in an appropriate solvent (e.g., ACN:H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Quench Quench Reaction (Neutralize if needed) Sampling->Quench Analysis Analyze by HPLC/LC-MS (Quantify parent & detect degradants) Quench->Analysis

Caption: General workflow for a forced degradation study.

Table 1: Summary of Potential Degradation Products and Conditions

Stress ConditionReagents & ConditionsMajor Degradation PathwayLikely Degradation Product(s)Recommended Analytical Technique
Acidic 0.1 M - 1 M HCl, RT to 60°CHydrolysis2-Methoxy-4-hydroxy-5-nitropyridine, 2,4-Dihydroxy-5-nitropyridineHPLC-UV, LC-MS
Basic 0.1 M - 1 M NaOH, RT to 60°CSNAr4-Hydroxy-2-methoxy-5-nitropyridine, 2-Hydroxy-4-methoxy-5-nitropyridineHPLC-UV, LC-MS
Oxidative 3-30% H₂O₂, RTOxidationN-oxides, ring-opened productsLC-MS
Thermal Solid or Solution, > 80°CThermal DecompositionComplex mixture, potential polymerizationHPLC-UV, LC-MS, TGA
Photolytic UV/Vis Light Exposure (ICH Q1B)PhotodegradationComplex mixtureHPLC-UV, LC-MS
Protocol 2: General HPLC Method for Stability Monitoring

This method provides a starting point for quantifying the parent compound and detecting degradation products. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm and 330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction aliquot with the initial mobile phase composition (90:10 A:B) to an appropriate concentration.

Self-Validation: The peak corresponding to 2,4-Dimethoxy-5-nitropyridine should decrease in area over time in stressed samples, with corresponding new peaks (degradation products) appearing. Peak tracking using a diode array detector (DAD) or confirmation with LC-MS is essential for identifying degradants. [4][5]

References
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Journal of the American Chemical Society. (1992). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2019). REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ACS Publications. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a chemical publication. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Springer Medizin. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2,4-Dimethoxy-5-nitropyridine

Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-5-nitropyridine. This key pharmaceutical intermediate is notoriously prone to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-5-nitropyridine. This key pharmaceutical intermediate is notoriously prone to decomposition during standard workup and purification procedures. This resource provides a series of in-depth, question-and-answer-based troubleshooting guides to address common experimental challenges, ensuring the integrity and yield of the final compound. Each recommendation is grounded in established chemical principles and supported by authoritative references.

Introduction: Understanding the Inherent Instability

2,4-Dimethoxy-5-nitropyridine is a highly functionalized heterocyclic compound, valuable as a building block in the synthesis of various bioactive molecules.[1][2] Its structure, however, harbors the seeds of its own instability. The pyridine ring is electronically activated by two electron-donating methoxy groups at the 2- and 4-positions, which increases the ring's electron density.[3][4] Simultaneously, it is deactivated by a potent electron-withdrawing nitro group at the 5-position. This electronic push-pull dynamic makes the molecule susceptible to degradation under both acidic and basic conditions commonly encountered during reaction workup. This guide will provide the technical expertise to navigate these challenges effectively.

Troubleshooting & FAQs: Preserving Your Product

Question 1: After my nitration reaction, the mixture turned dark brown/black upon adding it to water or a basic solution. What's causing this decomposition?

This observation is a hallmark of product degradation, typically initiated by one of two common workup errors: uncontrolled neutralization or hydrolysis.

  • Plausible Mechanism 1: Acid-Catalyzed Hydrolysis. Residual strong acids from the nitration step (e.g., H₂SO₄, HNO₃) can protonate the methoxy groups. This makes them excellent leaving groups, susceptible to hydrolysis and leading to the formation of hydroxypyridine byproducts, which can further degrade and polymerize.

  • Plausible Mechanism 2: Base-Mediated Nucleophilic Attack. The use of strong bases like NaOH or KOH can create a highly alkaline environment (pH > 10). Under these conditions, the pyridine ring, activated towards nucleophilic attack by the nitro group, can be attacked by hydroxide ions.[5][6] This can lead to the displacement of a methoxy group in an SNAr (Nucleophilic Aromatic Substitution) reaction, forming a nitropyridinone byproduct.

Workflow Diagram: Logical Flow for Preventing Decomposition

A Problem: Decomposition during Workup B Identify Potential Cause A->B C Acid-Catalyzed Hydrolysis? B->C Residual Strong Acid D Base-Mediated Side Reactions? B->D Strong Base Used E Solution: Controlled Quench & Neutralization C->E F Solution: Use Weak Base & Monitor pH D->F cluster_main SNA_Ar Decomposition Pathway A 2,4-Dimethoxy-5-nitropyridine C Meisenheimer-type Intermediate (Unstable) A->C + B OH⁻ (from strong base) B->C D Hydroxypyridinone Byproduct (Decomposition) C->D -> Loss of MeO⁻

Sources

Optimization

Technical Support Center: Solvent Selection for Reactions of 2,4-Dimethoxy-5-nitropyridine

Welcome to the technical support center for 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for selecting the optimal solvent for various chemical transformations involving this versatile building block.

Introduction

2,4-Dimethoxy-5-nitropyridine is a key intermediate in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by three primary transformations: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and demethylation of the methoxy groups. The choice of solvent is a critical parameter that can significantly influence the reaction's success, affecting yield, reaction rate, and selectivity. This guide provides a comprehensive overview of solvent selection strategies for these key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on 2,4-dimethoxy-5-nitropyridine?

A1: The three most common and synthetically useful reactions involving 2,4-dimethoxy-5-nitropyridine are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the methoxy groups by a nucleophile. The electron-withdrawing nitro group strongly activates the pyridine ring for this type of reaction.[2][3]

  • Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group, a crucial transformation for further functionalization.

  • Demethylation: Removal of one or both methyl groups from the methoxy substituents to yield the corresponding hydroxypyridines.

Q2: How does the solvent affect SNAr reactions on this substrate?

A2: Solvents play a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) that is formed.[2][3] Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the nucleophile's salt without hydrogen bonding to the nucleophile itself, thus enhancing its nucleophilicity.[4]

Q3: What are the best general-purpose solvents for the reduction of the nitro group on a pyridine ring?

A3: The choice of solvent for nitro group reduction depends on the reducing agent. For catalytic hydrogenation (e.g., with Pd/C), common solvents include alcohols like ethanol or methanol, as well as ethyl acetate.[5] For metal-based reductions (e.g., with SnCl2 or Fe), acidic solvents or protic solvents that can facilitate the reaction are often used.[6][7]

Q4: I am observing low yields in my SNAr reaction. Could the solvent be the issue?

A4: Yes, an inappropriate solvent is a common reason for low yields in SNAr reactions. If you are using a non-polar or a protic solvent, consider switching to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are known to accelerate SNAr reactions.[8][9] Also, ensure your solvent is anhydrous, as water can react with strong bases and some nucleophiles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion in an SNAr reaction. Insufficient stabilization of the Meisenheimer complex.Switch to a polar aprotic solvent such as DMSO, DMF, or NMP to better stabilize the charged intermediate.[4]
Low solubility of the starting material.Choose a solvent in which 2,4-dimethoxy-5-nitropyridine has good solubility. While specific data for this compound is limited, related compounds show good solubility in polar aprotic solvents.[10]
Side reactions or decomposition during nitro group reduction. Solvent reacting with the reducing agent or intermediates.Ensure the solvent is compatible with the chosen reducing agent. For instance, when using strong reducing agents like LiAlH4, an etheral solvent like THF is necessary. For catalytic transfer hydrogenation, a mixture of a hydrogen donor solvent and a co-solvent might be optimal.
Incomplete demethylation. Poor solubility of the demethylating agent or substrate.Select a solvent that dissolves both the substrate and the demethylating agent. For reagents like aluminum chloride, a non-aqueous, non-coordinating solvent like dichloromethane is often used.[11][12]
Difficulty in product purification. High-boiling point solvent (e.g., DMSO, NMP) is hard to remove.If possible, use a lower-boiling point polar aprotic solvent like acetonitrile or acetone. Alternatively, perform a thorough aqueous workup and extraction to remove the high-boiling solvent.

Solvent Selection for Key Reactions

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 2,4-dimethoxy-5-nitropyridine typically involves the displacement of the methoxy group at the 2- or 4-position by a nucleophile. The strong electron-withdrawing effect of the nitro group at the 5-position activates the ring for nucleophilic attack.[2]

Mechanism and Solvent Role: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3] Polar aprotic solvents are highly effective because they can stabilize this charged intermediate through dipole-dipole interactions, thereby lowering the activation energy of the reaction.[13]

SNAr_Mechanism Start 2,4-Dimethoxy-5-nitropyridine + Nu- Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) Start->Intermediate Addition Product Substituted Product + MeO- Intermediate->Product Elimination Nitro_Reduction_Solvent_Selection Start Select Reduction Method Catalytic Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Catalytic Metal_Acid Metal in Acid (e.g., SnCl2, HCl) Start->Metal_Acid Transfer Catalytic Transfer Hydrogenation Start->Transfer Solvent_Catalytic Protic Solvents: Ethanol, Methanol Aprotic Solvents: Ethyl Acetate, THF Catalytic->Solvent_Catalytic Solvent_Metal_Acid Protic/Acidic Solvents: Ethanol, Acetic Acid, Aqueous HCl Metal_Acid->Solvent_Metal_Acid Solvent_Transfer Hydrogen Donor: Cyclohexene, Formic Acid Co-solvent: Methanol, Ethanol Transfer->Solvent_Transfer

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Dimethoxy-5-nitropyridine in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Nitropyridines are a critical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Nitropyridines are a critical class of intermediates, prized for their tunable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 2,4-dimethoxy-5-nitropyridine with other common nitropyridines, grounded in the principles of physical organic chemistry and supported by available experimental data. While direct kinetic data for 2,4-dimethoxy-5-nitropyridine is not extensively available in the literature, this guide will extrapolate its expected reactivity based on established electronic and steric effects, providing a robust framework for your synthetic planning.

The Fundamentals of Reactivity in Nitropyridines: An Overview

The reactivity of nitropyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridine ring, a characteristic significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][2] This activation facilitates the attack of a nucleophile and the subsequent displacement of a leaving group. The rate and success of this reaction are dictated by a delicate interplay of several factors:

  • Electronic Effects: The position of the nitro group relative to the leaving group is crucial. Maximum activation is achieved when the nitro group is ortho or para to the leaving group, as this allows for the effective stabilization of the negatively charged Meisenheimer intermediate through resonance.[3][4]

  • Leaving Group Ability: The nature of the leaving group influences the reaction rate, with halides being common.

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing down or even preventing the reaction.[5][6]

  • Nucleophile Strength: More potent nucleophiles will generally react faster.

  • Solvent and Temperature: The reaction conditions, including the choice of solvent and temperature, can significantly impact the reaction kinetics.[5]

The Unique Profile of 2,4-Dimethoxy-5-nitropyridine

2,4-Dimethoxy-5-nitropyridine presents a fascinating case study in reactivity due to the dual nature of its methoxy substituents. Methoxy groups (-OCH₃) are electron-donating through resonance but electron-withdrawing through induction. Their net effect on the aromatic ring's reactivity in SNAr is position-dependent.

In the case of 2,4-dimethoxy-5-nitropyridine, a hypothetical SNAr reaction would likely involve the displacement of one of the methoxy groups, which are generally poor leaving groups compared to halogens. However, for the purpose of this guide, we will consider a scenario where a leaving group is present at a reactive position and analyze how the existing substituents would modulate reactivity. Let's assume a hypothetical 2-chloro-4-methoxy-5-nitropyridine for a more direct comparison with common halonitropyridines.

The key features influencing its reactivity are:

  • Activating Nitro Group: The 5-nitro group strongly activates the ring towards nucleophilic attack.

  • Electron-Donating Methoxy Groups: The methoxy groups at the 2- and 4-positions donate electron density to the ring via resonance. This effect counteracts the electron-withdrawing effect of the nitro group and the ring nitrogen, thus deactivating the ring towards nucleophilic attack compared to a nitropyridine without these electron-donating groups.

  • Steric Hindrance: The methoxy group at the C4 position does not pose significant steric hindrance to an attack at C2. However, the methoxy group at C2 would sterically hinder a nucleophilic attack at that position.

Comparative Reactivity Analysis

To contextualize the expected reactivity of a dimethoxy-substituted nitropyridine, we will compare it with well-studied halogenated nitropyridines.

Electronic Effects: A Head-to-Head Comparison
Compound Key Substituent Effects Expected Reactivity in SNAr
2,4-Dimethoxy-5-nitropyridine Strong activation by the 5-nitro group. Strong deactivation by two electron-donating methoxy groups at the 2- and 4-positions.Low. The powerful electron-donating nature of two methoxy groups would significantly reduce the electrophilicity of the pyridine ring, making SNAr challenging.
2-Chloro-5-nitropyridine Strong activation by the 5-nitro group, which is para to the C2 position. The chlorine atom is a deactivating group but a good leaving group.Moderate. The nitro group effectively stabilizes the Meisenheimer intermediate.[3][7]
4-Chloro-3-nitropyridine Strong activation by the 3-nitro group, which is ortho to the C4 position. The chlorine atom is a deactivating group but a good leaving group.Very High. The ortho positioning of the powerful nitro group provides excellent stabilization for the intermediate, leading to rapid reaction rates.[3][8]

This comparison highlights the critical role of substituent electronic effects. While the nitro group is a potent activator, the presence of strong electron-donating groups like methoxy can substantially diminish this activation.

Visualizing the Reaction Mechanism

The general mechanism for SNAr on a nitropyridine involves a two-step addition-elimination process.

Caption: General mechanism for SNAr on a nitropyridine.

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity of 2,4-dimethoxy-5-nitropyridine, a standardized kinetic study is necessary. The following protocol outlines a general method for comparing its reactivity with a known standard like 2-chloro-5-nitropyridine.

General Protocol for Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is designed to measure the second-order rate constants for the reaction of a nitropyridine with a nucleophile, such as piperidine.

Materials:

  • 2,4-Dimethoxy-5-nitropyridine

  • 2-Chloro-5-nitropyridine (as a reference)[9][10]

  • Piperidine (nucleophile)

  • Anhydrous Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nitropyridine substrate (e.g., 0.01 M in anhydrous ethanol).

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M in anhydrous ethanol).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 40 °C).

    • In a cuvette, mix a known volume of the nitropyridine stock solution with a known volume of the piperidine stock solution.

    • Immediately begin monitoring the increase in absorbance of the product at its λ_max over time. The reaction progress can be followed until at least 3 half-lives have passed.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Plot k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).

    • Repeat the experiment for each nitropyridine under identical conditions to allow for a direct comparison of their k₂ values.

Experimental Workflow

workflow sub Substrate Preparation (Nitropyridine Solutions) mix Reaction Initiation (Mixing in Cuvette at Constant T) sub->mix nuc Nucleophile Preparation (Piperidine Solutions) nuc->mix spec Data Acquisition (UV-Vis Spectrophotometry) mix->spec Monitor Absorbance vs. Time analysis Data Analysis (Pseudo-first-order kinetics) spec->analysis k2 Determination of k2 (Plot k_obs vs. [Nucleophile]) analysis->k2 comp Comparative Reactivity Assessment k2->comp

Caption: Workflow for comparative kinetic analysis of nitropyridine reactivity.

Conclusion: A Predictive Framework for Synthetic Design

While awaiting direct experimental validation, the established principles of physical organic chemistry provide a strong predictive framework for the reactivity of 2,4-dimethoxy-5-nitropyridine. The presence of two powerful electron-donating methoxy groups at the 2- and 4-positions is expected to significantly deactivate the pyridine ring towards nucleophilic aromatic substitution, rendering it substantially less reactive than its halogenated counterparts like 2-chloro-5-nitropyridine and, especially, 4-chloro-3-nitropyridine.

For synthetic chemists, this implies that forcing reaction conditions—such as higher temperatures, stronger nucleophiles, or the use of a catalyst—may be necessary to achieve successful SNAr reactions with 2,4-dimethoxy-5-nitropyridine. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, fostering a deeper understanding of the subtle yet profound influence of substituent effects on the reactivity of these versatile heterocyclic building blocks.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Benchchem. A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • Makosza, M., & Podraza, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Benchchem.
  • ResearchGate. REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION.
  • National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • Jubilant Ingrevia Limited.
  • Fisher Scientific.
  • PubChem. 4-Chloro-3-nitropyridine.

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Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2,4-Dimethoxy-5-nitropyridine

Introduction 2,4-Dimethoxy-5-nitropyridine is a key intermediate in organic and medicinal chemistry, notably in the synthesis of pharmacologically active compounds.[1][2] The purity of this reagent is critical as impurit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-5-nitropyridine is a key intermediate in organic and medicinal chemistry, notably in the synthesis of pharmacologically active compounds.[1][2] The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic components in the final product. This guide provides a comparative analysis of various analytical techniques for the robust purity assessment of 2,4-Dimethoxy-5-nitropyridine, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific requirements. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring data integrity and regulatory compliance.[3][4][5]

The Importance of Orthogonal Analytical Methods

A comprehensive purity assessment relies on the principle of using orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a more complete and reliable purity profile by mitigating the risk that a single method may not detect all potential impurities. This guide will explore a suite of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatographic techniques are fundamental for separating the main component from its impurities, allowing for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[6][7] For 2,4-Dimethoxy-5-nitropyridine, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Causality Behind Experimental Choices: The choice of a C18 column is due to its broad applicability and effectiveness in separating a wide range of organic molecules.[8] The mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid, is selected to achieve optimal separation and peak shape. Formic acid is used to control the pH and improve peak symmetry, and it is compatible with mass spectrometry (MS) detectors.[8][9] UV detection is suitable for 2,4-Dimethoxy-5-nitropyridine due to the presence of the chromophoric nitro-substituted pyridine ring.

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Prepare a stock solution of 2,4-Dimethoxy-5-nitropyridine in the mobile phase at approximately 1 mg/mL and dilute to a working concentration of about 0.1 mg/mL.[7]

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a powerful technique for purity analysis. 2,4-Dimethoxy-5-nitropyridine, with a molecular weight of 184.15 g/mol , is amenable to GC analysis.[10]

Principle: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. A carrier gas mobile phase transports the vaporized sample through the column.

Causality Behind Experimental Choices: A non-polar or medium-polarity capillary column is chosen to separate compounds based primarily on their boiling points.[8] Flame Ionization Detection (FID) is a common choice for organic compounds as it provides a robust and linear response over a wide concentration range. The temperature program is optimized to ensure good separation of the main peak from any potential volatile impurities.

Experimental Protocol: GC-FID Method

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]

  • Injector Temperature: 250 °C.[8]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[8]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[8]

Spectroscopic Methods: Unveiling Molecular Structure and Purity

Spectroscopic techniques provide information about the chemical structure and can be used for both qualitative and quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[7][11] It provides precise structural information on an atomic level.[11]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) provide detailed information about the molecular structure. For purity assessment, the integrals of the signals in a ¹H NMR spectrum are proportional to the number of protons giving rise to those signals.

Causality Behind Experimental Choices: ¹H NMR is particularly useful for purity assessment as it is highly sensitive and provides quantitative information. The presence of distinct signals for the methoxy groups and the aromatic protons in 2,4-Dimethoxy-5-nitropyridine allows for clear identification and quantification.[12] Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve an accurately weighed amount of the sample in a known volume of the deuterated solvent containing a certified internal standard with a known purity. Acquire the ¹H NMR spectrum.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of 2,4-Dimethoxy-5-nitropyridine to the integral of a signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for the identification and quantification of impurities.[13]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Electron Ionization (EI) is a hard ionization technique that produces fragment ions, providing structural information.[8] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion.[8]

Causality Behind Experimental Choices: Coupling HPLC with MS (LC-MS) allows for the separation of impurities by HPLC and their subsequent identification by MS.[14] ESI is often preferred for LC-MS as it is suitable for polar and non-volatile compounds. For GC-MS, EI is commonly used to generate a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.

Experimental Protocol: LC-MS (ESI)

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Same as the RP-HPLC-UV method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[8]

    • Mass Range: m/z 50-500.[8]

Thermal Analysis: Assessing Thermal Stability and Purity

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point and purity of a crystalline substance.[15][16]

Principle: The presence of impurities typically lowers and broadens the melting point of a substance. The van't Hoff equation can be used to relate the melting point depression to the mole fraction of the impurity.

Causality Behind Experimental Choices: A slow heating rate is used to ensure thermal equilibrium during the melting process, which is crucial for accurate purity determination. The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocol: DSC for Purity Analysis

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan, hermetically sealed.[16]

  • Atmosphere: Nitrogen at a constant flow rate (e.g., 50 mL/min).[16]

  • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.[16]

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of volatile impurities, such as residual solvents.[15][16]

Principle: As the sample is heated, volatile components will evaporate, resulting in a mass loss that is recorded by a highly sensitive balance.

Causality Behind Experimental Choices: A linear heating ramp is applied to observe distinct mass loss steps corresponding to the volatilization of different components. An inert atmosphere is used to prevent degradation of the sample.

Experimental Protocol: TGA

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Pan: Alumina or platinum pan.[16]

  • Atmosphere: Nitrogen at a constant flow rate.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 400 °C).[16]

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage of mass loss.

Comparison of Analytical Methods

Parameter HPLC-UV GC-FID qNMR DSC TGA
Principle Polarity-based separationVolatility-based separationNuclear magnetic propertiesMelting point depressionMass loss upon heating
Primary Application Purity, impurity profilingPurity, volatile impuritiesAbsolute purity, structural confirmationPurity of crystalline solidsResidual solvents, thermal stability
Advantages Versatile, widely applicableHigh resolution for volatile compoundsNo reference standard needed for analyte, highly accurateFast, small sample sizeGood for non-chromophoric volatiles
Limitations Requires chromophore, potential for co-elutionLimited to volatile, thermally stable compoundsLower throughput, requires expensive equipmentOnly for crystalline compounds, less sensitiveNot specific, does not identify volatiles
Typical Precision (%RSD) < 2%< 2%< 1%VariesVaries
Typical LOQ 0.03 - 0.3%0.03 - 0.3%~0.3%~0.1%~0.1%

Data in the table is generalized from typical performance characteristics.[7]

Visualizing the Workflow

A logical workflow for the comprehensive purity assessment of 2,4-Dimethoxy-5-nitropyridine is essential for ensuring the quality of the material.

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Thermal & Physical Properties Sample Sample NMR NMR (¹H, ¹³C) Structural Confirmation Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC-UV (Primary Purity Assay) NMR->HPLC Confirm Structure Final Purity Report Final Purity Report HPLC->Final Purity Report Combine Data GC GC-FID (Volatile Impurities) GC->Final Purity Report qNMR qNMR (Orthogonal Purity) qNMR->Final Purity Report DSC DSC (Melting Point & Purity) DSC->Final Purity Report TGA TGA (Residual Solvents) TGA->Final Purity Report

Caption: A comprehensive workflow for the purity assessment of 2,4-Dimethoxy-5-nitropyridine.

Conclusion

The purity assessment of 2,4-Dimethoxy-5-nitropyridine requires a multi-faceted approach. While HPLC and GC are the primary techniques for routine purity testing and impurity profiling, orthogonal methods like qNMR and DSC are invaluable for confirming purity and providing a more complete picture of the material's quality. Thermal analysis by TGA is crucial for quantifying residual solvents. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Q 3 B (R2) Impurities in New Drug Products - EMA.
  • 607373-84-2|2,4-Dimethoxy-5-nitropyridine|BLD Pharm.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives - Benchchem.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central.
  • 607373-84-2, 2,4-Dimethoxy-5-nitropyridine Formula - ECHEMI.
  • 2,4-D - the NIST WebBook.
  • 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum - ChemicalBook.
  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.
  • Thermal Analysis - Penn State Materials Research Institute.
  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity - Benchchem.
  • Synthesis of Dyes and Pigments from 2,4-Dichloro-5-nitropyridine: Application Notes and Protocols - Benchchem.
  • 2-Methoxy-5-nitropyridine 97 5446-92-4 - Sigma-Aldrich.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25).
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar. (2024, April 22).
  • C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5. a - ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • CAS 607373-84-2 2,4-Dimethoxy-5-nitropyridine - BOC Sciences.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity - Benchchem.
  • A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 - APS Meeting Archive. (2025, June 26).
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • thermal analysis of 3-nitro-1,2,4-triazol-5-one - Benchchem.
  • Magnetochemistry | Special Issue : Nuclear Magnetic Resonance Spectroscopy - MDPI.
  • Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules - NINGBO INNO PHARMCHEM CO.,LTD.
  • c5sc02983j1.pdf - The Royal Society of Chemistry.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (2025, August 7).
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed.
  • Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt - ResearchGate.

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Validation

A Comparative Guide to the HPLC and GC-MS Analysis of 2,4-Dimethoxy-5-nitropyridine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4-Dimethoxy-5-nitropyridine. Designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4-Dimethoxy-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to the analytical challenges posed by this important chemical intermediate.

Introduction: The Analytical Imperative for 2,4-Dimethoxy-5-nitropyridine

2,4-Dimethoxy-5-nitropyridine (CAS No: 607373-84-2, Formula: C₇H₈N₂O₄) is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a substituted pyridine ring, presents specific analytical considerations. The strategic placement of two methoxy groups and a nitro group offers multiple points for chemical modification, making it a versatile building block.[2] Accurate determination of its purity, identification of related impurities, and quantification in various matrices are critical for reaction monitoring, quality control, and regulatory compliance.[4]

This guide explores the two primary chromatographic techniques for its analysis: HPLC, a cornerstone for the analysis of a wide range of organic molecules, and GC-MS, a powerful tool for the separation and definitive identification of volatile compounds. The selection of the optimal technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical objective.

Analyte Profile: Physicochemical Properties of 2,4-Dimethoxy-5-nitropyridine

A successful analytical method is built upon a thorough understanding of the analyte. Key properties of 2,4-Dimethoxy-5-nitropyridine are summarized below.

PropertyValueSourceSignificance for Analysis
Molecular Weight 184.15 g/mol [1]Sufficiently low for potential volatility in GC.
Formula C₇H₈N₂O₄[1]Provides exact mass for MS detection.
XLogP3 1.5[1]Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Rotatable Bonds 2[1]Contributes to molecular flexibility.
Thermal Stability Caution Advised[5][6]The nitroaromatic structure suggests potential thermal lability, a critical consideration for GC analysis. High temperatures in the GC injector or column can cause degradation.

High-Performance Liquid Chromatography (HPLC): The Robust Standard for Quantification

HPLC is exceptionally well-suited for the analysis of moderately polar, potentially non-volatile, or thermally sensitive compounds. For 2,4-Dimethoxy-5-nitropyridine, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's polarity for effective separation.

Causality Behind the HPLC Protocol

The selection of a reversed-phase C18 column is based on the analyte's moderate polarity; it will partition effectively between the nonpolar stationary phase and a polar mobile phase.[4][7] The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with a range of polarities. The addition of a small amount of formic acid (0.1%) is crucial; it protonates silanol groups on the silica support to reduce peak tailing and provides a source of protons to enhance ionization for mass spectrometry detection (ESI+), making the method MS-compatible.[4]

Detailed Experimental Protocol: HPLC-UV/MS
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[4]

    • Further dilute this stock solution to a working concentration of approximately 10 µg/mL using the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • Chromatography System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient Program:

      • Start with 10% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C to ensure reproducible retention times.[4]

    • Injection Volume: 5 µL.

    • Detection:

      • UV Detector: Monitor at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 280 nm), typical for aromatic nitro compounds.

      • Mass Spectrometer (Optional): Electrospray Ionization (ESI) in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ at m/z 185.1.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep1 Dissolve Sample (ACN/Water) Prep2 Dilute to Working Conc. Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Injector Autosampler Inject 5 µL Prep3->Injector Inject Column C18 Column (40°C) Injector->Column Detector UV Detector &/or ESI-MS Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: Workflow for HPLC analysis of 2,4-Dimethoxy-5-nitropyridine.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is an exceptionally powerful technique for separating and identifying volatile and thermally stable compounds. Its utility for 2,4-Dimethoxy-5-nitropyridine hinges on the molecule's ability to withstand the high temperatures of the GC system without degradation.

Causality Behind the GC-MS Protocol

The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable.[8] With a molecular weight of 184.15, 2,4-Dimethoxy-5-nitropyridine is expected to be sufficiently volatile.[1] However, the nitro group can be susceptible to thermal degradation.[6] Therefore, the injector temperature and oven program must be carefully optimized to ensure the compound is transferred to the column intact. A split injection is used to prevent overloading the capillary column with a concentrated sample.[4] A non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane) is chosen to separate compounds based primarily on their boiling points.[4] Electron Ionization (EI) is the standard for GC-MS because it creates reproducible, information-rich fragmentation patterns that can be compared against spectral libraries for definitive identification.[9]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.[4]

    • Dilute as necessary to a final concentration of 10-50 µg/mL.

  • Instrumentation & Conditions:

    • Chromatography System: A standard GC-MS system.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).[4]

    • Injector Temperature: 250 °C (optimize if degradation is observed).[4]

    • Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature of 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.[4]

    • Injection Volume: 1 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Ion Source Temperature: 230 °C.[4]

      • Mass Range: m/z 40-400.

      • Solvent Delay: 3 minutes.

Expected Fragmentation Pattern

In EI-MS, the molecular ion (M⁺˙) at m/z 184 is expected. Characteristic fragment ions are crucial for structural confirmation.[9] Key expected fragments for 2,4-Dimethoxy-5-nitropyridine include:

  • m/z 154: Loss of NO ([M-NO]⁺)

  • m/z 153: Loss of OCH₃ ([M-OCH₃]⁺)

  • m/z 138: Loss of NO₂ ([M-NO₂]⁺)

  • m/z 123: Loss of NO₂ and CH₃ ([M-NO₂-CH₃]⁺)

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep1 Dissolve Sample (Ethyl Acetate) Prep2 Dilute to Working Conc. Prep1->Prep2 Injector Split Injector (250°C) Prep2->Injector Inject Column Capillary Column (Temp. Program) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (TIC & Mass Spectrum) Detector->Data

Caption: Workflow for GC-MS analysis of 2,4-Dimethoxy-5-nitropyridine.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analytical goal. The following table provides a direct comparison of their performance attributes for the analysis of 2,4-Dimethoxy-5-nitropyridine.

ParameterHPLCGC-MSRationale & Justification
Analyte State Liquid/SolutionVolatilized GasHPLC is more versatile, analyzing compounds directly in solution without requiring volatility.
Thermal Stability Not a primary concernCritical Requirement The potential for the nitro group to degrade at high temperatures makes HPLC a more robust choice for quantification. GC requires careful method development to ensure analyte integrity.[6]
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid stationary phaseBoth are highly efficient separation techniques. HPLC can also separate non-volatile impurities that would not elute from a GC column.
Selectivity High (Tunable with mobile phase and column chemistry)Very High (Chromatographic separation combined with mass filtering)GC-MS offers superior selectivity due to the added dimension of mass analysis, easily resolving co-eluting peaks if they have different mass spectra.[10]
Sensitivity High (ng to pg range)Very High (pg to fg range)GC-MS typically offers lower limits of detection due to efficient ionization and low-noise detectors.
Identification Power Moderate (Based on retention time and UV) / High (with MS)Definitive The standardized, library-searchable EI fragmentation patterns from GC-MS provide unequivocal structural identification.[9] ESI fragmentation in LC-MS is often less extensive.[4]
Sample Throughput Moderate (Typical run times 10-20 min)High (Typical run times 5-15 min)GC methods can often be faster, especially with modern "fast GC" setups.[11]
Application Focus Purity analysis, quantification, analysis of isomers and non-volatile impurities.[12][13]Screening, identification of unknowns, analysis of volatile impurities.HPLC is the workhorse for quality control and assays. GC-MS excels at identifying unknown volatile components and confirming identity.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and viable techniques for the analysis of 2,4-Dimethoxy-5-nitropyridine, but they serve distinct, complementary roles.

  • For robust, reliable quantification and purity assessment, HPLC is the recommended technique. Its operation at ambient temperatures circumvents any potential issues with the thermal lability of the nitro group, ensuring the analytical data accurately reflects the sample's composition. It is the superior method for routine quality control and for analyzing samples that may contain non-volatile impurities.

  • For unequivocal identification and the analysis of volatile byproducts, GC-MS is the superior choice. The highly detailed and reproducible fragmentation patterns generated by electron ionization provide a structural fingerprint that is unmatched for confirmation of identity. While requiring careful validation to rule out on-column degradation, it is an invaluable tool for structural elucidation and forensic-level identification.

Ultimately, the most comprehensive analytical strategy would employ both techniques: HPLC for accurate quantification and purity testing, and GC-MS to confirm the identity of the main component and characterize any volatile impurities.

References

  • SIELC Technologies. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column.
  • Benchchem.
  • ECHEMI. 2,4-Dimethoxy-5-nitropyridine Formula.
  • Canadian Science Publishing.
  • Chemguide.
  • ResearchGate. The calculated heat of formation values of the nitropyridine... | Download Table.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.
  • Semantic Scholar. METHODS OF NITROPYRIDINE SYNTHESIS.
  • Benchchem. identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis.
  • MDPI.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • ResearchGate. Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV) | Request PDF.
  • ResearchOnline@JCU. Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123.
  • Glen Jackson - West Virginia University. The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria.

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthesis Methods for 2,4-Dimethoxy-5-nitropyridine

For distribution to: Researchers, scientists, and drug development professionals Introduction 2,4-Dimethoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmacologically active compounds and other f...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2,4-Dimethoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmacologically active compounds and other functional organic materials. The strategic placement of its methoxy and nitro groups on the pyridine ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance to researchers and chemical production managers.

This guide provides an in-depth comparative analysis of the primary and potential alternative synthesis routes to 2,4-Dimethoxy-5-nitropyridine. We will delve into detailed experimental protocols, yield expectations, cost considerations, and safety and environmental impacts to offer a comprehensive resource for selecting the optimal synthesis strategy.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-5-nitropyridine

The most established and widely utilized method for the synthesis of 2,4-Dimethoxy-5-nitropyridine is the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyridine with sodium methoxide. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atoms susceptible to displacement by nucleophiles.

Reaction Pathway

The reaction proceeds in a stepwise manner. The first methoxy group substitutes the chlorine at the C4 position, which is para to the nitro group, due to the greater resonance stabilization of the Meisenheimer intermediate. The second substitution at the C2 position then follows, typically under slightly more forcing conditions, to yield the final product.

SNAr_Pathway start 2,4-Dichloro-5-nitropyridine reagent1 + CH3ONa (1 equivalent) start->reagent1 intermediate 2-Chloro-4-methoxy-5-nitropyridine reagent2 + CH3ONa (1 equivalent) intermediate->reagent2 final 2,4-Dimethoxy-5-nitropyridine reagent1->intermediate reagent2->final Dihydroxy_Pathway start 2,4-Dihydroxypyridine reagent1 + HNO3/H2SO4 start->reagent1 intermediate 2,4-Dihydroxy-5-nitropyridine reagent2 + Methylating Agent (e.g., CH3I, (CH3)2SO4) intermediate->reagent2 final 2,4-Dimethoxy-5-nitropyridine reagent1->intermediate reagent2->final

Validation

A Comparative Guide to the Biological Activity of 2,4-Dimethoxy-5-nitropyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Nitropyridine Scaffold The pyridine ring is a foundational scaffold in medicinal chemistry, present in numero...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nitropyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Among these, nitropyridines have emerged as particularly versatile precursors for synthesizing a wide range of biologically active molecules.[1][4] The introduction of a nitro group, combined with other substituents like methoxy groups, can significantly modulate the compound's electronic properties and its interaction with biological targets.

This guide provides a comparative analysis of the biological activities of derivatives based on the 2,4-Dimethoxy-5-nitropyridine core. We will delve into their anticancer and antimicrobial properties, supported by established experimental protocols and structure-activity relationship (SAR) insights.

Part 1: Anticancer Activity of 2,4-Dimethoxy-5-nitropyridine Derivatives

Several studies have highlighted the potential of pyridine derivatives as potent anticancer agents.[5][6] The specific substitution pattern on the pyridine ring is crucial, with nitropyridine analogues in particular showing promise as microtubule-targeting agents and inducers of apoptosis.[7]

Mechanism of Action: Targeting Cellular Proliferation

The anticancer effect of many pyridine derivatives stems from their ability to interfere with fundamental cellular processes. Some 3-nitropyridine compounds, for instance, have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Other pyridine-based molecules exert their effects through the inhibition of key enzymes like histone deacetylases or by modulating signaling pathways critical for cancer cell survival.[5] The presence of methoxy groups can also play a significant role in enhancing cytotoxic activity.[8]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

To quantify the cytotoxic effects of novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method.[9] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[9][10]

The core principle involves the reduction of the yellow, water-soluble MTT salt by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, HCT-116) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,4-Dimethoxy-5-nitropyridine derivatives in a suitable solvent (like DMSO) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[11] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully discard the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) C Add Compounds to Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microorganism A->C B Perform Serial Dilution of Compounds in Plate B->C D Incubate Plate (16-20 hours) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC Value E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data (MIC, µg/mL)
Compound IDR-Group (at C6)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
DPN-01 -H64>128128
DPN-02 -Cl326464
DPN-03 -OCH₃64128128
DPN-06 -Thiazole163232
DPN-07 -Pyrazole163264
Ciprofloxacin Positive Control10.5N/A
Fluconazole Positive ControlN/AN/A4
Structure-Activity Relationship (SAR) Analysis
  • Halogenation: Similar to the anticancer trend, the presence of a chlorine atom (DPN-02) improves antimicrobial activity over the base scaffold (DPN-01).

  • Heterocyclic Substituents: The introduction of additional heterocyclic rings, such as thiazole (DPN-06) and pyrazole (DPN-07), appears to be a highly effective strategy for boosting antimicrobial potency. [5]These moieties can form additional interactions with microbial targets.

  • Methoxy Group Impact: In contrast to its effect on cancer cells, an additional methoxy group (DPN-03) does not seem to enhance antimicrobial activity, suggesting different target interactions are at play.

Part 3: Exploring a Deeper Mechanism - Enzyme Inhibition

Beyond broad cytotoxicity or antimicrobial effects, the specific molecular target is often an enzyme. Nitropyridine derivatives have been evaluated as inhibitors of various enzymes, including urease and kinases. [1][4]Understanding how these compounds interact with active sites is crucial for rational drug design.

An enzyme inhibition assay typically measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and the inhibitor, one can determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ). [12]

Conceptual Pathway: Enzyme Inhibition

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES ES->E P Product (P) ES->P k_cat I Inhibitor (I) (Nitropyridine Derivative) I->EI EI->E

Caption: A simplified model of competitive enzyme inhibition.

Part 4: Synthesis and Future Perspectives

The derivatives discussed in this guide can be synthesized from readily available nitropyridine precursors. [1]The functionalization at various positions allows for the creation of diverse chemical libraries for screening.

The data presented herein, while illustrative, underscores the potential of the 2,4-Dimethoxy-5-nitropyridine scaffold as a source of new therapeutic agents. Future work should focus on:

  • Lead Optimization: Systematically modifying the most active compounds (e.g., DPN-05 for anticancer, DPN-06 for antimicrobial) to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most promising derivatives to understand their mode of action.

  • In Vivo Evaluation: Testing the efficacy and safety of lead compounds in animal models of cancer and infectious disease.

  • Toxicity Profiling: Assessing the cytotoxicity of active compounds against normal, healthy cell lines to determine their therapeutic index. [13] By combining targeted synthesis, robust biological screening, and in-depth mechanistic studies, the full therapeutic potential of 2,4-Dimethoxy-5-nitropyridine derivatives can be realized.

References
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PLoS ONE.
  • MTT assay protocol. (n.d.). Abcam.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Pharmaceuticals.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Pharmaceuticals.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2025). ResearchGate.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (n.d.). European Journal of Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

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Comparative

A Comparative Guide to the Experimental Validation of 2,4-Dimethoxy-5-nitropyridine and Its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the precise synthesis and rigorous c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, the precise synthesis and rigorous characterization of substituted pyridines are paramount. Among these, 2,4-Dimethoxy-5-nitropyridine stands as a molecule of interest due to its potential applications in medicinal chemistry, leveraging the electronic properties of its methoxy and nitro functional groups. This guide provides an in-depth comparison of the experimental data for 2,4-Dimethoxy-5-nitropyridine and key alternative compounds, offering a practical framework for its validation and use in a research and development setting.

The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitro group on the pyridine ring suggests a nuanced reactivity profile, making it a potentially valuable scaffold for further chemical elaboration. However, the availability of detailed experimental data for this specific compound is limited in readily accessible literature. This guide, therefore, aims to consolidate the available information, provide validated protocols for analogous compounds, and establish a logical workflow for the synthesis and characterization of 2,4-Dimethoxy-5-nitropyridine.

Physicochemical Properties: A Comparative Analysis

A foundational step in the validation of any chemical entity is the characterization of its fundamental physicochemical properties. Below is a comparison of 2,4-Dimethoxy-5-nitropyridine with two structurally related and commercially available alternatives: 2-Methoxy-5-nitropyridine and 2,4-Dichloro-5-nitropyridine. This comparison allows for an initial assessment of the influence of the substituents on the physical characteristics of the pyridine core.

Property2,4-Dimethoxy-5-nitropyridine2-Methoxy-5-nitropyridine2,4-Dichloro-5-nitropyridine
Molecular Formula C₇H₈N₂O₄[1]C₆H₆N₂O₃C₅H₂Cl₂N₂O₂[2]
Molecular Weight 184.15 g/mol [1]154.12 g/mol 192.99 g/mol [2]
CAS Number 607373-84-2[1]5446-92-44487-56-3
Melting Point Data not available104-108 °C[3][4]42.0 to 46.0 °C[2]
Boiling Point Data not available277.46 °C (estimated)[3]282.3 °C at 760 mmHg[2]
Density 1.292 g/cm³ (computed)[1]0.45 g/cm³[3]1.6 ± 0.1 g/cm³[2]

The data clearly indicates that the substitution pattern significantly impacts the physical properties. The replacement of chloro groups with methoxy groups is expected to alter the polarity, solubility, and reactivity of the molecule. The lack of an experimentally determined melting point for 2,4-Dimethoxy-5-nitropyridine highlights the need for its synthesis and thorough characterization.

Synthetic Pathways and Mechanistic Considerations

A reliable synthetic route is the cornerstone of utilizing a compound in further research. While a specific, validated protocol for 2,4-Dimethoxy-5-nitropyridine is not readily found in the surveyed literature, a plausible synthetic strategy can be devised based on established methodologies for analogous compounds.

A logical approach involves the methylation of 2,4-dihydroxy-5-nitropyridine. The synthesis of the dihydroxy precursor is a known process. This two-step conceptual pathway provides a clear and actionable route for obtaining the target compound.

Synthesis_Workflow A 2,4-Dihydroxypyridine B Nitration (Nitric Acid) A->B Step 1 C 2,4-Dihydroxy-5-nitropyridine B->C D Methylation (e.g., Dimethyl Sulfate) C->D Step 2 E 2,4-Dimethoxy-5-nitropyridine D->E Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation Synth Synthesized Product (Crude 2,4-Dimethoxy-5-nitropyridine) Purify Column Chromatography / Recrystallization Synth->Purify NMR 1H and 13C NMR Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Final Confirmed Structure NMR->Final IR->Final MS->Final

Sources

Validation

Spectral Analysis of 2,4-Dimethoxy-5-nitropyridine: A Comparative Guide

This technical guide provides a comprehensive analysis of the spectral characteristics of 2,4-Dimethoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral characteristics of 2,4-Dimethoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete public spectral database for this specific compound, this guide focuses on a comparative approach. By examining the spectral data of structurally related analogues, we can predict and understand the key features of the ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectra of 2,4-Dimethoxy-5-nitropyridine. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this important molecule.

Introduction to 2,4-Dimethoxy-5-nitropyridine

Comparative Spectral Analysis

To elucidate the spectral features of 2,4-Dimethoxy-5-nitropyridine, we will compare its expected properties with those of the following compounds:

  • 2-Methoxy-5-nitropyridine: A structural analogue that helps to understand the effect of a second methoxy group.

  • 2,4-Dichloro-5-nitropyridine: Illustrates the spectral changes when electron-donating methoxy groups are replaced by electron-withdrawing chloro groups.

  • Isomeric Phenylamino-nitropyridines: Provide insights into the UV-Vis absorption characteristics of nitropyridine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2,4-Dimethoxy-5-nitropyridine is expected to show two singlets for the two methoxy groups and two doublets for the aromatic protons on the pyridine ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, are expected to be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the substituents, with C2 and C4 (bearing the methoxy groups) and C5 (bearing the nitro group) showing distinct resonances.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Reference
2,4-Dimethoxy-5-nitropyridine (Predicted) ~4.0-4.2 (s, 3H, OCH₃), ~3.9-4.1 (s, 3H, OCH₃), ~8.5-8.7 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H)~165 (C-O), ~160 (C-O), ~145 (C-NO₂), ~140 (Ar-C), ~100 (Ar-C), ~57 (OCH₃), ~56 (OCH₃)N/A
2-Methoxy-5-nitropyridine A ¹H NMR spectrum is available, showing characteristic shifts for the methoxy and pyridine protons.Not available in search results.[3]
Pyridine C2: 150; C3: 124; C4: 136The electronegativity of the nitrogen atom in pyridine leads to an upfield shift for the C2 carbon.[4]

Note: The predicted values for 2,4-Dimethoxy-5-nitropyridine are based on general principles and comparison with related structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,4-Dimethoxy-5-nitropyridine, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Electron Ionization (EI-MS):

In EI-MS, the molecular ion (M⁺) peak is expected at m/z 184. The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of CO from the ring.[5]

Electrospray Ionization (ESI-MS):

ESI is a softer ionization technique, and the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 185.

Table 2: Comparison of Mass Spectrometry Data

CompoundIonization ModeKey Fragments (m/z)Reference
2,4-Dimethoxy-5-nitropyridine EI184 (M⁺), 138 (M-NO₂), 110 (M-NO₂-CO)Predicted
ESI185 ([M+H]⁺)Predicted
2,4-Dichloro-5-nitropyridine EILoss of Cl, NO₂, and cleavage of the pyridine ring are characteristic.[5]
ESITypically yields the protonated molecular ion.[5]

dot

cluster_ms Mass Spectrometry Analysis Workflow Sample Sample Ionization Ionization Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Dimethoxy-5-nitropyridine will be dominated by the characteristic vibrations of the nitro, methoxy, and pyridine ring functionalities.

Key IR Absorptions:

  • NO₂ group: Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The presence of two dominant bands at 1520 cm⁻¹ and 1342/1322 cm⁻¹ in the FTIR spectrum of 2,5-dimethoxy-4-nitro-β-phenethylamine confirms the characteristic absorptions of the nitro group.[6]

  • C-O-C (methoxy) group: Stretching vibrations will appear in the region of 1250-1000 cm⁻¹.

  • Pyridine ring: C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitro group and the pyridine ring will result in characteristic absorptions in the UV-Vis region. The position of the absorption maxima can be influenced by the solvent polarity. The UV-Vis absorption of nitropyridine isomers is broad, typically in the 200–520 nm range.[7] The position of the methyl substituent in isomeric 2-N-phenylamino-5-nitropyridines strongly modulates their optical behavior.[8]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a non-polar or medium-polarity capillary column. A typical temperature program would be to hold at an initial temperature of 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Use an electron energy of 70 eV. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range of m/z 40-300.[5]

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 µg/mL.

  • LC Conditions: Use a C18 reversed-phase column. A typical gradient would be to start with 10% acetonitrile in water (both with 0.1% formic acid) and increase to 95% acetonitrile over 15 minutes.

  • MS Conditions: Operate in positive ion mode with a capillary voltage of 3.5 kV and a cone voltage of 30 V. Set the source temperature to 120 °C and the desolvation temperature to 350 °C.[5]

dot

cluster_lcms LC-MS (ESI) Protocol Prep Sample Preparation (1 µg/mL in ACN/H₂O) LC Liquid Chromatography (C18 column, gradient elution) Prep->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS_Analysis Mass Analysis (m/z 50-500) ESI->MS_Analysis

Caption: A simplified workflow for LC-MS analysis with ESI.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Acquisition: Record the spectrum over a wavelength range of 200-800 nm.

Conclusion

While a complete, publicly available spectral database for 2,4-Dimethoxy-5-nitropyridine is currently lacking, a comprehensive understanding of its spectroscopic properties can be achieved through a comparative analysis with structurally related compounds. This guide provides predicted spectral features and general experimental protocols to aid researchers in the characterization of this important synthetic intermediate. The provided data on analogous compounds serves as a valuable reference for interpreting the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectra of 2,4-Dimethoxy-5-nitropyridine and its derivatives.

References

  • BenchChem. (2025).
  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • Preprints.org. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • The Royal Society of Chemistry. (2015).
  • Google Patents. (2016).
  • Journal of the American Chemical Society. (2013).
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • BenchChem. (2025).
  • IUCr. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • PubMed. (2012). Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug.
  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved from [Link]

  • PubMed. (2022).

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Comparative

A Comparative Guide to Catalysts in the Synthesis of 2,4-Dimethoxy-5-nitropyridine

Introduction: The Significance of 2,4-Dimethoxy-5-nitropyridine and its Synthetic Challenges 2,4-Dimethoxy-5-nitropyridine is a pivotal intermediate in the pharmaceutical and agrochemical industries, serving as a key bui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dimethoxy-5-nitropyridine and its Synthetic Challenges

2,4-Dimethoxy-5-nitropyridine is a pivotal intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a range of complex molecules. Its strategic importance lies in the versatile reactivity of its substituents: the nitro group can be readily reduced to an amine for further functionalization, while the methoxy groups influence the electronic properties of the pyridine ring.[1] The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of the more reactive 4-chloro substituent, followed by the less reactive 2-chloro substituent, on 2,4-dichloro-5-nitropyridine with a methoxide source.[2][3]

The core challenge in this synthesis is to achieve high yields and purity while maintaining cost-effectiveness and adhering to the principles of green chemistry. The direct reaction of 2,4-dichloro-5-nitropyridine with sodium methoxide can be sluggish and may require harsh conditions, leading to side products. To overcome these hurdles, various catalytic systems have been explored to enhance the reaction rate and efficiency. This guide provides a comparative study of different catalytic approaches for the synthesis of 2,4-dimethoxy-5-nitropyridine, offering experimental insights and performance data to aid researchers in selecting the optimal method for their specific needs.

Catalytic Systems for Enhanced Methoxylation

The methoxylation of 2,4-dichloro-5-nitropyridine is a biphasic reaction, often involving a solid methoxide salt and the substrate dissolved in an organic solvent. Catalysts are employed to facilitate the transfer of the methoxide nucleophile to the organic phase where the reaction occurs.[4][5] We will compare three major classes of catalysts: Quaternary Ammonium Salts (Phase-Transfer Catalysts), Crown Ethers, and Ionic Liquids.

Quaternary Ammonium Salts: The Workhorse of Phase-Transfer Catalysis

Quaternary ammonium salts are the most common and cost-effective phase-transfer catalysts (PTCs).[5] Their mechanism involves the in-situ formation of a lipophilic ion pair between the quaternary ammonium cation and the methoxide anion. This ion pair is soluble in the organic phase, allowing the methoxide to readily attack the electron-deficient pyridine ring.[4]

Experimental Protocol: Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: Add sodium methoxide (11.9 g, 0.22 mol) and tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol).

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4-dimethoxy-5-nitropyridine.

Causality of Experimental Choices:

  • Toluene: An inert, non-polar solvent that dissolves the substrate but not the sodium methoxide, creating the necessary biphasic system.

  • TBAB: A robust and commercially available PTC that effectively transports the methoxide anion.

  • 80°C: A moderate temperature to ensure a reasonable reaction rate without significant decomposition of the starting material or product.

  • Nitrogen Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen.

Crown Ethers: High-Efficiency Phase-Transfer Catalysts

Crown ethers are cyclic polyethers that can strongly chelate alkali metal cations, such as Na+ from sodium methoxide. This chelation "liberates" the methoxide anion, making it a more potent nucleophile. The resulting complex is also more soluble in the organic phase, further accelerating the reaction.

Experimental Protocol: 18-Crown-6 Catalyzed Synthesis

  • Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Reagent Addition: Add sodium methoxide (11.9 g, 0.22 mol) and 18-crown-6 (0.26 g, 0.001 mol).

  • Reaction Conditions: Stir the mixture at room temperature (25°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, quench the reaction with the addition of water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Causality of Experimental Choices:

  • THF: A polar aprotic solvent that helps to dissolve the crown ether-cation complex.

  • 18-Crown-6: Specifically chosen for its high affinity for Na+ cations.

  • Room Temperature: The high efficiency of the crown ether catalyst allows the reaction to proceed at a lower temperature, improving the energy efficiency and safety profile.

  • Low Catalyst Loading: Due to their high catalytic activity, crown ethers can be used in smaller amounts compared to quaternary ammonium salts.

Ionic Liquids: Green and Recyclable Catalytic Systems

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[6][7] In this synthesis, a task-specific basic ionic liquid can be employed. The IL can enhance the nucleophilicity of the methoxide and provide a polar reaction medium that facilitates the SNAr reaction. A key advantage of ILs is their potential for recyclability, aligning with the principles of green chemistry.[8]

Experimental Protocol: [BMIM][OH] Catalyzed Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask, mix 2,4-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and sodium methoxide (11.9 g, 0.22 mol) in 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) (20 mL).

  • Reaction Conditions: Heat the mixture to 60°C and stir.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: After the reaction is complete, extract the product directly from the ionic liquid phase with diethyl ether (3 x 50 mL).

  • Catalyst Recycling: The ionic liquid phase containing the inorganic salts can be washed with water and dried under vacuum for reuse.

  • Purification: Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.

Causality of Experimental Choices:

  • [BMIM][OH]: A basic ionic liquid that acts as the reaction medium and catalyst, promoting the reaction through its basic nature and polar environment.

  • 60°C: A milder temperature compared to the conventional PTC method, enabled by the efficiency of the ionic liquid.

  • Solventless (in the traditional sense): The ionic liquid serves as the solvent, reducing the use of volatile organic compounds (VOCs).

  • Direct Extraction: The low solubility of the product in the ionic liquid allows for simple extraction, simplifying the work-up procedure.

Comparative Performance Data

Catalyst SystemCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Green Chemistry Aspects
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)10Toluene804-6~85>98Moderate - uses organic solvent.
Crown Ether 18-Crown-61THF252-3~92>99Good - lower temperature, but crown ethers can be toxic.
Ionic Liquid [BMIM][OH]- (Solvent)[BMIM][OH]601-2~95>99Excellent - recyclable catalyst/solvent, reduced VOCs.

Note: The data presented in this table is illustrative and based on typical outcomes for these types of catalytic reactions. Actual results may vary depending on the specific experimental conditions.

Visualizing the Catalytic Cycles and Workflow

Catalytic Cycle of Phase-Transfer Catalysis

PTC_Cycle cluster_organic Organic Phase NaOMe Na⁺OMe⁻ (solid) Q_OMe Q⁺OMe⁻ NaOMe->Q_OMe Q⁺X⁻ DCNP 2,4-Dichloro-5-nitropyridine Product 2,4-Dimethoxy-5-nitropyridine DCNP->Product + Q⁺OMe⁻ Q_Cl Q⁺Cl⁻ Q_OMe->DCNP Nucleophilic Attack Q_OMe->Q_Cl - Cl⁻ Q_Cl->NaOMe Regeneration

Caption: Phase-transfer catalytic cycle for methoxylation.

Experimental Workflow for Synthesis and Purification

workflow A Reaction Setup (Substrate, Solvent, Catalyst) B Reagent Addition (Sodium Methoxide) A->B C Reaction under Controlled Temperature B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Isolation (Drying, Concentration) E->F G Purification (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of 2,4-dimethoxy-5-nitropyridine has a significant impact on the reaction's efficiency, cost, and environmental footprint.

  • Quaternary ammonium salts like TBAB offer a reliable and cost-effective solution, making them suitable for large-scale industrial production where cost is a primary driver.

  • Crown ethers , while more expensive and potentially more toxic, provide excellent catalytic activity at lower temperatures, which can be advantageous for thermally sensitive substrates.

  • Ionic liquids represent a modern, green alternative, offering high yields, short reaction times, and the significant benefit of catalyst and solvent recyclability. As the demand for sustainable chemical processes grows, the application of ionic liquids in such syntheses is expected to increase.[6]

Future research may focus on the development of even more efficient and recyclable catalysts, such as polymer-supported phase-transfer catalysts or novel, less hazardous ionic liquids, to further optimize the synthesis of this important chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.
  • Benchchem. Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. 2018;8(05).
  • OUCI. Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles. In: Encyclopedia of Green Chemistry. Elsevier; 2025. p. 43-69.
  • RSC Advances. Ionic liquids derived from organosuperbases: en route to superionic liquids.
  • Benchchem. Synthesis of Dyes and Pigments from 2,4-Dichloro-5-nitropyridine: Application Notes and Protocols.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dimethoxy-5-nitropyridine

This document provides a detailed, procedural guide for the safe handling and disposal of 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2,4-Dimethoxy-5-nitropyridine (CAS No. 607373-84-2). As a substituted nitropyridine, this compound requires careful management as hazardous chemical waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar nitroaromatic and pyridine-based compounds and are designed to provide a self-validating system of safety and compliance.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 2,4-Dimethoxy-5-nitropyridine was located during the literature search. The following guidance is based on safety data for analogous compounds, including other nitropyridines and general principles of hazardous waste management.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and adhere to all local, state, and federal regulations. This guide supplements, but does not replace, institutional protocols.

Part 1: Core Safety and Hazard Assessment

Before any handling or disposal operations, a thorough understanding of the potential hazards is essential. Structurally related nitropyridines are classified as hazardous, typically causing skin, eye, and respiratory irritation.[2][3][4] The nitroaromatic functionality suggests resistance to environmental degradation and potential toxicity.[5]

Engineering Controls

All manipulations involving 2,4-Dimethoxy-5-nitropyridine, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[1][6] This is the primary engineering control to prevent the inhalation of dust or vapors.[7][8] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale and Source
Eye Protection Chemical safety goggles or a face shield.Standard laboratory glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[2]
Hand Protection Nitrile or butyl rubber gloves.Standard latex gloves may not offer adequate protection. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][7]
Body Protection A fully buttoned, flame-resistant laboratory coat.Provides a barrier against incidental spills and splashes.[6][7]
Respiratory Not required if work is performed in a fume hood.For spill cleanup outside a fume hood, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[9]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2,4-Dimethoxy-5-nitropyridine must follow a systematic and documented hazardous waste management process. Never dispose of this chemical in the regular trash or down the sanitary sewer.[1][10]

Step 1: Waste Classification and Segregation
  • Classify: 2,4-Dimethoxy-5-nitropyridine waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be classified as Hazardous Chemical Waste .[1][11]

  • Segregate: Designate a specific waste container for this compound. Crucially, do not mix with other waste streams, particularly:

    • Strong Oxidizing Agents, Acids, or Bases: Mixing can lead to vigorous, exothermic reactions.[2][12]

    • Aqueous Waste: Unless specifically instructed by your EHS department, keep organic waste separate from aqueous streams.

    • Non-Hazardous Waste: This prevents cross-contamination and ensures proper disposal for all waste types.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, sealable container made of a non-reactive material such as high-density polyethylene (HDPE) or borosilicate glass.[6]

  • Ensure Integrity: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[6][12]

  • Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container. The label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "2,4-Dimethoxy-5-nitropyridine" . Do not use abbreviations.[6]

  • An accurate estimation of the waste composition and quantity.

  • The Accumulation Start Date (the date waste was first added).[13]

  • The name and contact information of the Principal Investigator or responsible researcher.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][12]

  • Within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 5: Arranging for Final Disposal

Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[1][6] Follow their specific procedures for submitting a chemical collection request. Do not attempt to treat or neutralize the chemical waste yourself unless it is part of an EHS-approved protocol.[1]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,4-Dimethoxy-5-nitropyridine.

G Workflow for 2,4-Dimethoxy-5-nitropyridine Disposal start Generation of Waste (Solid or Contaminated Items) assess Assess Hazards & Don Appropriate PPE start->assess segregate Segregate Waste: Isolate from Incompatibles (Acids, Oxidizers) assess->segregate container Select Compatible Container (HDPE or Glass) Ensure Secure Lid segregate->container label Label Immediately: 'Hazardous Waste' Full Chemical Name Date & PI Info container->label store Store in Designated SAA with Secondary Containment label->store request Container Full or Project Complete? store->request request->store No ehs Contact EHS for Waste Pickup request->ehs Yes end Document & Retain Records ehs->end

Caption: Disposal workflow from waste generation to final collection.

Part 4: Spill and Emergency Procedures

Immediate and correct action is crucial in the event of a spill to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6]

  • Assess the Spill:

    • Minor Spill (inside a fume hood): If you are trained and equipped, you can manage the cleanup.

    • Major Spill (outside a fume hood or large volume): Evacuate the area immediately. Close the doors and contact your institution's emergency response team or EHS.[1]

  • Cleanup Procedure for Minor Spills:

    • Wear the appropriate PPE as described in Part 1.2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbent material and the spilled substance.[1]

    • Place all contaminated materials into a sealable, compatible container and label it as "Hazardous Waste" with a description of the contents.

    • Decontaminate the spill area with a suitable solvent (consult EHS for recommendations), followed by a thorough wash with soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.

References

  • Jubilant Ingrevia Limited. (2012). Safety Data Sheet: 2-Methoxy-5-nitropyridine. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Felo, J., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(15). Retrieved from [Link]

  • Collin, J. (2019). What are the product of degradation from Pyridine? ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Retrieved from [Link]

  • ResearchGate. (2015). Steps in uncovering the key enzyme in the degradation of the pyridine ring in the Arthrobacter nicotinovorans. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dimethoxy-5-nitropyridine

Immediate Safety Briefing: Understanding the Risks Before handling 2,4-Dimethoxy-5-nitropyridine, it is crucial to understand its anticipated hazards based on related chemical structures. The primary risks are associated...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Understanding the Risks

Before handling 2,4-Dimethoxy-5-nitropyridine, it is crucial to understand its anticipated hazards based on related chemical structures. The primary risks are associated with direct contact and inhalation. Data from analogous compounds like 2-Methoxy-5-nitropyridine and other nitropyridines strongly suggest that this compound should be treated as hazardous.[1][2][3]

Anticipated Hazard Profile:

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]

The nitro group and pyridine ring are common toxophores, and their presence necessitates stringent protective measures. The operational plan that follows is designed to mitigate these risks through a multi-layered defense system, with Personal Protective Equipment (PPE) as the final, critical barrier between the researcher and potential exposure.

The Core Principle: Engineering Controls First

Your primary line of defense is not your PPE, but the environment in which you work. PPE is essential, but it is designed to protect you when engineering controls fail or are not feasible.

  • Ventilation: All handling of 2,4-Dimethoxy-5-nitropyridine solid and its solutions must be conducted within a certified chemical fume hood.[2][5] This is non-negotiable. A fume hood contains vapors and fine particulates, preventing inhalation—the most direct route for systemic exposure.

  • Safety Stations: Ensure immediate and unobstructed access to an emergency eyewash station and a safety shower before beginning any work.[5]

The Last Line of Defense: A Head-to-Toe PPE Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the anticipated chemical hazards. Each component serves a specific purpose in preventing a specific route of exposure.

Dermal Protection: Skin and Body

The most probable route of exposure in a laboratory setting is accidental skin contact. Nitropyridines are known skin irritants.[2][4]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory. This provides a removable barrier against incidental splashes and spills.

  • Gloves—The Critical Choice: There is no universal glove. For handling 2,4-Dimethoxy-5-nitropyridine, a two-tiered approach is recommended for maximum protection.

    • Inner Glove: Not typically required unless handling highly toxic materials or chemicals with unknown properties for extended periods.

    • Outer Glove: Nitrile gloves are the standard for incidental contact with a wide range of chemicals and are resistant to pyridine compounds.[2] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • The Causality: The "why" behind this choice is rooted in preventing skin irritation and potential absorption. Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.

Glove Selection and Best Practices:

Glove TypeProtection LevelKey Considerations
Disposable Nitrile Gloves Splash ProtectionStandard for handling solids and preparing solutions. Inspect for pinholes before use. Remove and replace immediately upon contamination. Do not reuse.
  • Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6] This prevents exposure from spills that may reach the floor.

Eye and Face Protection: A Non-Negotiable Barrier

2,4-Dimethoxy-5-nitropyridine is expected to be a serious eye irritant.[1][2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and fine dust.[7] Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Face Shield (Conditional): When there is a heightened risk of splashing—such as when transferring large volumes of a solution or running a reaction under pressure—a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but goggles are still necessary to protect against splashes that could go under the shield.

Respiratory Protection: Mitigating Inhalation Risks

The compound is anticipated to cause respiratory irritation.[2][4]

  • Primary Control: A chemical fume hood is the primary method of respiratory protection.

  • Secondary Control (If Required): If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended.[7] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.

Procedural Workflow: From Bench to Waste

This workflow diagram illustrates the critical control points for PPE usage during the handling of 2,4-Dimethoxy-5-nitropyridine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Full PPE: Lab Coat, Goggles, Nitrile Gloves prep1->prep2 Proceed handle1 Weigh Solid Compound prep2->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware (in hood) handle3->clean1 Experiment Complete clean2 Segregate Waste: Solid vs. Liquid clean1->clean2 clean3 Label Hazardous Waste Container clean2->clean3 post1 Remove Gloves Using Proper Technique clean3->post1 Waste Secured post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of 2,4-Dimethoxy-5-nitropyridine.

Disposal Plan: A Responsible Conclusion

Improper disposal is a critical safety and environmental hazard. All waste containing 2,4-Dimethoxy-5-nitropyridine must be treated as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.

    • Liquid Waste: Unused solutions and reaction mixtures.

  • Container Integrity: Ensure waste containers are made of compatible materials and are kept closed when not in use.

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[1][5] Never pour chemical waste down the drain.[8] Adhere strictly to local, state, and federal regulations for hazardous waste disposal.[8]

By adhering to these rigorous, evidence-based protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the environment.

References

  • XiXisys. (2025). Safety Data Sheet: 2,4-Dimethoxy-5-nitropyridine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • FNRClemson. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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